VT-1598 tosylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C38H28F4N6O5S |
|---|---|
Poids moléculaire |
756.7 g/mol |
Nom IUPAC |
4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]-3-pyridinyl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C31H20F4N6O2.C7H8O3S/c32-25-10-13-27(28(33)15-25)30(42,19-41-20-38-39-40-41)31(34,35)29-14-9-23(17-37-29)4-1-21-7-11-26(12-8-21)43-18-24-5-2-22(16-36)3-6-24;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,5-15,17,20,42H,18-19H2;2-5H,1H3,(H,8,9,10)/t30-;/m0./s1 |
Clé InChI |
GKPRUVVZIHFHMK-CZCBIWLKSA-N |
Origine du produit |
United States |
Foundational & Exploratory
VT-1598 Tosylate: A Deep Dive into the Mechanism of Action of a Novel Fungal-Specific CYP51 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT-1598 tosylate is an investigational antifungal agent that represents a significant advancement in the inhibition of fungal sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. Developed for enhanced selectivity for the fungal enzyme over its human ortholog, VT-1598 promises a wider therapeutic window and a reduced potential for drug-drug interactions compared to existing azole antifungals. This technical guide provides a comprehensive overview of the core mechanism of action of VT-1598, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: Potent and Selective Inhibition of Fungal CYP51
The primary mechanism of action of VT-1598 is the potent and highly selective inhibition of fungal CYP51.[1][2] This enzyme, a cytochrome P450 monooxygenase, is essential for the conversion of lanosterol (B1674476) to ergosterol, a vital component of the fungal cell membrane that regulates membrane fluidity, integrity, and the function of membrane-bound proteins.[3][4]
VT-1598's chemical structure features a tetrazole ring that coordinates with the heme iron atom in the active site of CYP51, a key interaction for potent inhibition.[4] This tetrazole moiety, replacing the triazole ring found in many conventional azole antifungals, is a cornerstone of its enhanced selectivity for the fungal enzyme over human cytochrome P450 enzymes.[2][4]
The inhibition of CYP51 by VT-1598 leads to a cascade of downstream effects detrimental to the fungal cell:
-
Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a significant reduction in the availability of this essential sterol for incorporation into the fungal cell membrane.[4]
-
Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol. These sterols are incorporated into the fungal membrane, disrupting its normal structure and function, leading to increased membrane permeability and stress.
-
Fungistatic to Fungicidal Activity: The culmination of these effects is the inhibition of fungal growth (fungistatic activity) and, in some cases, fungal cell death (fungicidal activity), depending on the fungal species and the concentration of the drug.
The following diagram illustrates the ergosterol biosynthesis pathway and the specific inhibitory action of VT-1598.
Quantitative Data on Enzyme Inhibition and Selectivity
The efficacy of VT-1598 is underscored by its high affinity for fungal CYP51 and its remarkable selectivity over human CYP450 enzymes. This selectivity is crucial for minimizing the risk of drug-drug interactions and other off-target effects commonly associated with less selective azole antifungals.
| Target Enzyme | Parameter | Value | Reference |
| Aspergillus fumigatus CYP51B | Kd | 13 ± 1 nM | [5] |
| Aspergillus fumigatus CYP51B | % Inhibition (1:2:50 molar ratio) | 100% | [5] |
| Human CYP2C9 | IC50 | >200 µM | |
| Human CYP2C19 | IC50 | 138 µM | |
| Human CYP3A4 | IC50 | >200 µM |
In Vitro Antifungal Activity
VT-1598 has demonstrated a broad spectrum of in vitro activity against a wide range of fungal pathogens, including yeasts, molds, and endemic fungi.[1] Its activity is maintained against isolates that have developed resistance to other antifungal agents.[1]
| Fungal Species | MIC Range (µg/mL) | Modal MIC (µg/mL) | Reference |
| Candida species | [1] | ||
| Cryptococcus species | [1] | ||
| Coccidioides immitis and C. posadasii | [1] | ||
| Aspergillus species | [1] | ||
| Rhizopus arrhizus | [1] |
Human Pharmacokinetic Profile
A first-in-human, single ascending dose study in healthy adults has provided key pharmacokinetic parameters for VT-1598.
| Parameter | Value (Dose Range: 40-640 mg) | Reference |
| VT-1598 | ||
| Cmax (ng/mL) | 31.00 - 279.4 | [3][6][7] |
| AUC0-last (ngh/mL) | 116.1 - 4507 | [3][6][7] |
| Tmax (h) | 4 - 5 | [3][6] |
| VT-11134 (Primary Metabolite) | ||
| Cmax (ng/mL) | 27.80 - 108.8 | [3][6][7] |
| AUC0-last (ngh/mL) | 1140 - 7156 | [3][6][7] |
| Tmax (h) | 4 - 5 | [3][6] |
| Half-life (h) | 103 - 126 | [3][6] |
Detailed Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution (CLSI M27-A3)
The in vitro activity of VT-1598 against yeast isolates is determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[8][9][10][11][12]
1. Inoculum Preparation: a. Yeast colonies are subcultured on Sabouraud dextrose agar (B569324) and incubated at 35°C for 24 hours. b. A suspension of the yeast is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard. c. This suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
2. Antifungal Agent Preparation: a. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). b. Serial twofold dilutions of VT-1598 are prepared in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
3. Incubation and Reading: a. The inoculated microtiter plates are incubated at 35°C for 24-48 hours. b. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of VT-1598 that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.
The following diagram outlines the workflow for the CLSI M27-A3 broth microdilution assay.
References
- 1. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting fungal lipid synthesis for antifungal drug development and potentiation of contemporary antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure of the New Investigational Drug Candidate VT-1598 in Complex with Aspergillus fumigatus Sterol 14α-Demethylase Provides Insights into Its Broad-Spectrum Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. scribd.com [scribd.com]
VT-1598 Tosylate: A Technical Guide to its Chemical Structure, Synthesis, and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT-1598 is a novel, orally bioavailable, and selective inhibitor of fungal sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] Developed by Viamet Pharmaceuticals, this tetrazole-based antifungal agent has demonstrated potent, broad-spectrum activity against a wide range of clinically relevant fungi, including species resistant to existing azole antifungals.[3] Its high selectivity for fungal CYP51 over human cytochrome P450 enzymes minimizes the potential for drug-drug interactions, a common limitation of current azole therapies.[2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and in vitro activity of VT-1598 tosylate.
Chemical Structure
This compound is the p-toluenesulfonate salt of the active pharmaceutical ingredient, (2R)-2-(2,4-difluorophenyl)-1-(1H-tetrazol-1-yl)-3-(pyridin-4-yloxy)propan-2-ol. The tosylate salt form is utilized to improve the physicochemical properties of the compound for pharmaceutical development.
VT-1598 (Free Base)
-
IUPAC Name: (2R)-2-(2,4-difluorophenyl)-1-(1H-tetrazol-1-yl)-3-(pyridin-4-yloxy)propan-2-ol
-
Molecular Formula: C₁₅H₁₃F₂N₅O₂
-
Molecular Weight: 345.30 g/mol
p-Toluenesulfonic Acid
-
Molecular Formula: C₇H₈O₃S
-
Molecular Weight: 172.20 g/mol
The chemical structure of the VT-1598 free base is depicted below:
Synthesis of VT-1598
The synthesis of VT-1598 is detailed in the patent EP3271347A4, assigned to Viamet Pharmaceuticals. The synthetic route involves a multi-step process, which is outlined below.
Experimental Protocol for the Synthesis of a Key Intermediate
A crucial step in the synthesis of VT-1598 involves the reaction of a substituted oxirane with 1H-tetrazole. The following is a representative experimental protocol for this type of reaction, as can be inferred from the general procedures for related compounds in the field.
-
Step 1: Epoxidation. A substituted 2-(2,4-difluorophenyl)allyl halide is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (B109758) (DCM) to form the corresponding oxirane. The reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
-
Step 2: Ring-opening with Tetrazole. The resulting oxirane is then reacted with 1H-tetrazole in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). This reaction opens the epoxide ring and introduces the tetrazole moiety. The reaction mixture is typically heated to ensure completion.
-
Step 3: Introduction of the Pyridyloxy Moiety. The final step involves the nucleophilic substitution of a leaving group on the propan-2-ol backbone with 4-hydroxypyridine. This is typically performed in the presence of a base in a suitable solvent.
-
Purification. The final product is purified using standard techniques such as column chromatography on silica (B1680970) gel.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
VT-1598 exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates membrane fluidity, integrity, and the function of membrane-bound proteins. By inhibiting CYP51, VT-1598 disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[1]
Caption: Inhibition of CYP51 by VT-1598 disrupts the ergosterol biosynthesis pathway.
In Vitro Antifungal Activity of VT-1598
VT-1598 has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including yeasts and molds. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism, have been determined for a variety of clinical isolates.
Activity against Candida Species
VT-1598 exhibits excellent activity against various Candida species, including fluconazole-resistant strains.
| Candida Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | 22 | 0.03125 - 0.125 | 0.0625 | 0.125 | [4] |
| Candida glabrata | 3 | 0.03125 - 0.125 | - | - | [4] |
| Candida krusei | 1 | 0.125 | - | - | [4] |
| Candida auris | 100 | 0.03 - 8 | 0.25 | 1 | [5][6] |
Activity against Aspergillus Species
VT-1598 has shown potent activity against Aspergillus fumigatus.
| Aspergillus Species | Number of Isolates | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | 1 | 0.25 | [7][8] |
| Aspergillus fumigatus | - | 0.25 and 1.0 | [9] |
Activity against Cryptococcus Species
VT-1598 is highly active against Cryptococcus neoformans.
| Cryptococcus Species | Geometric Mean MIC (µg/mL) | Reference |
| Cryptococcus neoformans | 0.016 | [10] |
| Cryptococcus gattii | 0.039 | [10] |
Activity against Endemic Fungi
VT-1598 has demonstrated activity against endemic fungi such as Coccidioides species.
| Endemic Fungi | MIC (µg/mL) | Reference |
| Coccidioides posadasii | 1 | [11] |
| Coccidioides immitis | 0.5 | [11] |
Conclusion
This compound is a promising new antifungal agent with a novel tetrazole scaffold that exhibits potent and broad-spectrum activity against a wide array of fungal pathogens, including drug-resistant strains. Its high selectivity for fungal CYP51 suggests a favorable safety profile with a reduced risk of drug-drug interactions. The data presented in this technical guide on its chemical structure, synthesis, and in vitro activity underscore its potential as a valuable addition to the arsenal (B13267) of antifungal therapeutics. Further clinical development is warranted to fully elucidate its therapeutic potential in the treatment of invasive fungal infections.
References
- 1. Crystal Structure of the New Investigational Drug Candidate VT-1598 in Complex with Aspergillus fumigatus Sterol 14α-Demethylase Provides Insights into Its Broad-Spectrum Antifungal Activity (Journal Article) | OSTI.GOV [osti.gov]
- 2. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VT-1598 inhibits the in vitro growth of mucosal Candida strains and protects against fluconazole-susceptible and -resistant oral candidiasis in IL-17 signalling-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1346. The Tetrazole VT-1598 Is Efficacious in a Murine Model of Invasive Aspergillosis with a PK/PD Expected of a Mold-Active CYP51 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
VT-1598 Tosylate: A Deep Dive into Fungal CYP51 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT-1598 is a novel, orally bioavailable tetrazole-based antifungal agent currently in development for the treatment of invasive fungal infections.[1][2] Its primary mechanism of action is the potent and selective inhibition of fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell growth inhibition or cell death.[1] VT-1598 has demonstrated a broad spectrum of activity against a wide range of fungal pathogens, including yeasts, molds, and endemic fungi.[4][5] This technical guide provides an in-depth overview of the fungal CYP51 inhibition by VT-1598, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
VT-1598 exerts its antifungal activity by specifically targeting and inhibiting the fungal CYP51 enzyme.[3][4] This enzyme is responsible for the demethylation of lanosterol, a key step in the biosynthesis of ergosterol. By inhibiting CYP51, VT-1598 effectively blocks the production of ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane's structure and function. One of the key advantages of VT-1598 is its high selectivity for fungal CYP51 over human cytochrome P450 enzymes, which is anticipated to reduce the potential for drug-drug interactions and off-target side effects commonly associated with other azole antifungals.[1][2]
Quantitative Data on Fungal CYP51 Inhibition and Antifungal Activity
The inhibitory activity of VT-1598 against fungal CYP51 and its broad-spectrum antifungal efficacy have been quantified through various in vitro studies.
Biochemical Inhibition of Fungal CYP51
Direct measurement of VT-1598's binding affinity to fungal CYP51 has been determined for Aspergillus fumigatus.
| Fungal Species | Enzyme | Parameter | Value | Reference |
| Aspergillus fumigatus | CYP51B | Dissociation Constant (Kd) | 13 ± 1 nM | [4] |
In Vitro Antifungal Susceptibility
The in vitro activity of VT-1598 has been extensively evaluated against a wide range of fungal pathogens using the broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI). The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro potency of an antifungal agent.
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | 68 | ≤0.008 - >8 | 0.015 | 0.125 | [2] |
| Candida auris | 100 | 0.03 - 8 | 0.25 | 1 | [6] |
| Cryptococcus neoformans | - | - | - | - | [7] |
| Aspergillus fumigatus | - | 0.25 - 1.0 | - | - | [8] |
| Coccidioides immitis & C. posadasii | - | - | - | - | [5] |
| Blastomyces dermatitidis | - | - | - | - | [5] |
| Histoplasma capsulatum | - | - | - | - | [5] |
| Rhizopus arrhizus | - | - | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the fungal CYP51 inhibition of VT-1598.
Fungal CYP51 Inhibition Assay (Reconstituted System)
This protocol describes the method used to determine the binding affinity (Kd) of VT-1598 to Aspergillus fumigatus CYP51B.
Protocol Details:
-
Protein Expression and Purification: The fungal CYP51 enzyme is overexpressed in a suitable host system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Spectral Binding Assay:
-
A solution of the purified CYP51 enzyme is prepared in a suitable buffer.
-
The baseline absorbance spectrum of the enzyme is recorded.
-
Aliquots of a stock solution of VT-1598 are incrementally added to the enzyme solution.
-
After each addition, the absorbance spectrum is recorded to observe the characteristic Type II spectral shift, which is indicative of the inhibitor binding to the heme iron of the CYP enzyme.
-
The change in absorbance is plotted against the concentration of VT-1598.
-
-
Data Analysis: The dissociation constant (Kd) is calculated by fitting the binding data to a suitable equation, such as the Morrison equation for tight-binding inhibitors.
Antifungal Susceptibility Testing (CLSI Broth Microdilution)
The in vitro activity of VT-1598 against various fungal species is determined following the standardized procedures outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[9][10][11]
Protocol Details:
-
Preparation of Antifungal Agent: A stock solution of VT-1598 is prepared and serially diluted in RPMI-1640 medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. The inoculum is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum density.
-
Inoculation: The microtiter plates containing the serial dilutions of VT-1598 are inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for some molds).
-
MIC Determination: The MIC is determined as the lowest concentration of VT-1598 that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to a drug-free growth control well.
Conclusion
VT-1598 is a promising new antifungal agent that exhibits potent and selective inhibition of fungal CYP51. Its broad spectrum of in vitro activity against a wide array of clinically important fungi, including resistant strains, highlights its potential as a valuable addition to the antifungal armamentarium. The data and protocols summarized in this guide provide a comprehensive technical overview for researchers and drug development professionals working on the advancement of novel antifungal therapies. Further clinical studies are necessary to fully elucidate the in vivo efficacy and safety profile of VT-1598.
References
- 1. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The novel fungal CYP51 inhibitor VT-1598 is efficacious alone and in combination with liposomal amphotericin B in a murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. njccwei.com [njccwei.com]
- 11. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
An In-depth Technical Guide on the Antifungal Spectrum of VT-1598 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
VT-1598 is an investigational tetrazole-based antifungal agent designed for enhanced selectivity as an inhibitor of fungal cytochrome P450 sterol 14α-demethylase (CYP51).[1][2][3][4] This targeted mechanism of action aims to reduce the potential for drug-drug interactions and off-target toxicities often associated with earlier generations of azole antifungals.[5][6] Preclinical data from a range of in vitro and in vivo studies have demonstrated that VT-1598 possesses a broad spectrum of activity against a variety of clinically significant fungal pathogens. This includes yeasts, molds, and endemic fungi, positioning it as a promising candidate for the treatment of invasive fungal infections.[1][5] This document provides a comprehensive overview of the antifungal activity of VT-1598, detailing its mechanism of action, in vitro potency, and in vivo efficacy, supported by experimental methodologies and data presented in a structured format.
Mechanism of Action
VT-1598 exerts its antifungal effect by specifically inhibiting the fungal CYP51 enzyme, a critical component of the ergosterol (B1671047) biosynthesis pathway.[3][7] Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[7] By blocking CYP51, VT-1598 prevents the 14α-demethylation of lanosterol, a precursor to ergosterol.[7] This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately resulting in the cessation of fungal growth and cell death. The rational design of VT-1598, which includes the substitution of a triazole with a tetrazole moiety, confers a high degree of selectivity for the fungal CYP51 enzyme over human CYP450 enzymes, suggesting a favorable safety profile with a reduced risk of clinically significant drug interactions.[1][3]
In Vitro Antifungal Activity
The in vitro activity of VT-1598 has been evaluated against a broad range of fungal isolates, including those with reduced susceptibility to other antifungal agents.[1] Standardized broth microdilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI), were predominantly used to determine the minimum inhibitory concentrations (MICs).[1][8]
Data Summary
The following tables summarize the in vitro susceptibility data for VT-1598 against various fungal species.
Table 1: In Vitro Activity of VT-1598 against Candida Species
| Species | Number of Isolates | VT-1598 MIC Range (µg/mL) | VT-1598 MIC50 (µg/mL) | VT-1598 MIC90 (µg/mL) | Fluconazole MIC (µg/mL) for Resistant Isolates | Reference |
| Candida albicans | Not Specified | Potent Activity | 0.125 | Not Specified | ≥4 | [9] |
| Candida auris | 100 | 0.03 - 8 | 0.25 | 1 | Not Specified | [6][10] |
| Candida species | Not Specified | Maintained Activity | Not Specified | Not Specified | Not Specified | [1] |
Table 2: In Vitro Activity of VT-1598 against Cryptococcus and Endemic Fungi
| Species | Number of Isolates | VT-1598 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Reference |
| Cryptococcus neoformans H99 | 1 | Not Specified | Not Specified | [11] |
| Coccidioides posadasii | 1 | 1 | 16 | [2] |
| Coccidioides immitis | 1 | 0.5 | 16 | [2] |
| Blastomyces species | Clinical Isolates | Active | Not Specified | [1] |
| Histoplasma species | Clinical Isolates | Active | Not Specified | [1] |
Table 3: In Vitro Activity of VT-1598 against Molds
| Species | Number of Isolates | VT-1598 MIC (µg/mL) | Reference |
| Aspergillus fumigatus | 2 | 0.25 and 1.0 | [9][12] |
| Aspergillus species | Clinical Isolates | Active | [1] |
| Rhizopus arrhizus | Clinical Isolates | Active | [1] |
Experimental Protocols
Antifungal Susceptibility Testing: The in vitro activity of VT-1598 was determined using broth microdilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][8] For yeasts, testing was performed as described in CLSI document M27. For molds, the methodologies followed the CLSI M38 document. The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control. For the testing against Candida auris, the endpoint was determined after 24 hours of incubation as a 50% reduction in turbidity compared to the growth control.[6]
In Vivo Efficacy
The in vivo efficacy of VT-1598 has been demonstrated in several murine models of invasive fungal infections, showing dose-dependent activity and significant improvements in survival and fungal burden reduction.[6][9][13]
Data Summary
Table 4: In Vivo Efficacy of VT-1598 in Murine Models
| Fungal Infection Model | Fungal Species | VT-1598 Dosing Regimen (mg/kg, route) | Outcome | Reference |
| CNS Coccidioidomycosis | C. posadasii & C. immitis | 4, 8, 20 (oral, once daily) | Significant reduction in brain fungal burden and prolonged survival. | [2][13] |
| Invasive Aspergillosis | A. fumigatus | 10, 20, 40 (oral, once or twice daily) | Dose-dependent reduction in kidney and lung fungal burden; 100% survival at 20 and 40 mg/kg. | [9][12] |
| Invasive Candidiasis | C. auris | 5, 15, 50 (oral, once daily) | Dose-dependent reduction in kidney and brain fungal burden; significant improvement in survival. | [6][10] |
| Cryptococcal Meningitis | C. neoformans | Mid and high doses (oral) | Reduction in brain fungal burden to below baseline levels; no mortality in treated animals. | [11] |
| Mucosal Candidiasis | C. albicans (fluconazole-resistant) | Not Specified | Significant efficacy, with undetectable tongue fungal burden after a washout period. | [9] |
Experimental Protocols
Murine Model of CNS Coccidioidomycosis: Infection was established via intracranial inoculation of Coccidioides posadasii or Coccidioides immitis.[13][14] Oral therapy with VT-1598 commenced 48 hours post-inoculation and continued for 7 days for fungal burden studies and 14 days for survival studies.[9][13] Fungal burden in the brain was assessed by colony-forming unit (CFU) counts.[14]
Murine Model of Invasive Aspergillosis: Neutropenic mice were used in a disseminated invasive aspergillosis model.[12] Treatment with VT-1598 was administered orally. Efficacy was evaluated by determining the fungal burden in the kidneys and lungs, as well as by monitoring survival.[9][12]
Murine Model of Invasive Candidiasis (C. auris): Neutropenic mice were infected intravenously with Candida auris.[6] Oral treatment with VT-1598 began 24 hours post-inoculation and continued for 7 days. Endpoints included survival and fungal burden in the kidneys and brain.[6]
Clinical Development
VT-1598 has completed a first-in-human, Phase 1 clinical study to evaluate its safety and pharmacokinetics.[4][15] The results from this single ascending dose study in healthy adult subjects support its further clinical development.[4] VT-1598 has received Qualified Infectious Disease Product (QIDP), Fast Track, and Orphan Drug designations from the U.S. Food and Drug Administration for the treatment of coccidioidomycosis.[16] It is also being investigated for the treatment of other invasive fungal infections, including cryptococcal meningitis.[16]
Conclusion
VT-1598 is a promising, broad-spectrum antifungal agent with a highly selective mechanism of action. Its potent in vitro activity against a wide range of clinically relevant fungi, including resistant strains, and its demonstrated efficacy in various animal models of invasive mycoses, underscore its potential as a valuable new therapeutic option. The favorable safety and pharmacokinetic profile observed in early clinical trials further supports its continued development for the treatment of serious and life-threatening fungal infections. Further studies are warranted to fully elucidate the clinical utility of VT-1598.[1]
References
- 1. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. The novel fungal CYP51 inhibitor VT-1598 is efficacious alone and in combination with liposomal amphotericin B in a murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. fda.gov [fda.gov]
In Vitro Susceptibility of Candida auris to VT-1598 Tosylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida auris has emerged as a significant global health threat, often exhibiting multidrug resistance and causing severe invasive infections with high mortality rates.[1][2][3] The urgent need for novel therapeutic agents has driven research into new antifungals with distinct mechanisms of action.[2] VT-1598, a tetrazole-based selective inhibitor of fungal cytochrome P450 enzyme 14α-demethylase (CYP51), represents a promising candidate for the treatment of infections caused by C. auris.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro susceptibility of C. auris to VT-1598 tosylate, presenting key quantitative data, detailed experimental protocols, and a visual representation of the susceptibility testing workflow.
Mechanism of Action
VT-1598 is a highly specific inhibitor of fungal CYP51, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][4] By targeting fungal CYP51 with greater selectivity compared to mammalian cytochrome P450 enzymes, VT-1598 has the potential for reduced drug-drug interactions.[1][5] This targeted action disrupts the integrity of the fungal cell membrane, leading to the inhibition of growth and proliferation.
Quantitative In Vitro Susceptibility Data
In vitro susceptibility testing of VT-1598 against a panel of 100 clinical C. auris isolates has demonstrated potent activity.[1][2][3] The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are summarized below.
Table 1: In Vitro Susceptibility of 100 Candida auris Isolates to VT-1598 and Comparator Antifungals [1]
| Antifungal Agent | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Modal MIC (μg/mL) |
| VT-1598 | 0.03 - 8 | 0.25 | 1 | 0.25 |
| Fluconazole | 0.5 - >64 | - | - | - |
| Caspofungin | <0.015 - >8 | - | - | - |
MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.
The activity of VT-1598 was also evaluated against different genetic clades of C. auris, revealing some variation in susceptibility.
Table 2: In Vitro Susceptibility of Candida auris Clades to VT-1598 [1]
| Clade | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| South Asian | - | 0.125 - 8 | 0.5 | 8 |
| Other Clades | - | - | - | 0.25 or 0.5 |
Detailed breakdown for "Other Clades" was not fully specified in the source material.
Experimental Protocols
The in vitro susceptibility of C. auris to VT-1598 was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[1][6] This reference methodology ensures reproducibility and comparability of results across different laboratories.[6][7][8]
Broth Microdilution Assay (CLSI M27-A3)
-
Preparation of Antifungal Agents:
-
Stock solutions of this compound were prepared in dimethyl sulfoxide (B87167) (DMSO).[1]
-
Subsequent dilutions were made in RPMI 1640 medium buffered with morpholinepropanesulfonic acid (MOPS) to a pH of 7.0 and without sodium bicarbonate.[1]
-
The final concentration of DMSO was maintained at 1% (vol/vol).[1]
-
The concentration range tested for VT-1598 was 0.015 to 8 μg/mL.[1]
-
-
Inoculum Preparation:
-
C. auris isolates were cultured on appropriate agar (B569324) plates to obtain fresh, viable colonies.
-
A standardized inoculum was prepared by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
The inoculum was further diluted in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL in the test wells.
-
-
Assay Procedure:
-
The susceptibility testing was performed in 96-well microtiter plates.
-
Each well contained 100 µL of the standardized fungal inoculum and 100 µL of the diluted antifungal agent.
-
A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) were included on each plate.
-
-
Incubation:
-
The microtiter plates were incubated at 35°C for 24 hours.[1]
-
-
Endpoint Determination:
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro susceptibility testing of C. auris against this compound.
Caption: Workflow for C. auris susceptibility testing.
Conclusion
The in vitro data strongly support the potential of this compound as a potent antifungal agent against Candida auris. It demonstrates significant activity against a large number of clinical isolates, including those from different genetic clades.[1] The standardized methodology used for susceptibility testing provides a reliable foundation for further preclinical and clinical evaluation of this promising compound. These findings suggest that VT-1598 may offer a valuable new option for the treatment of invasive infections caused by this challenging, multidrug-resistant pathogen.[1][2][3]
References
- 1. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. Labs Can Help Fight Candida Auris With Guidelines | CLSI [clsi.org]
- 8. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
Unveiling the Structural Blueprint of a Novel Antifungal Agent: A Technical Analysis of VT-1598 Tosylate
For Immediate Release
A comprehensive technical guide providing an in-depth analysis of the crystal structure of VT-1598, a promising, novel antifungal agent. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antifungal drug discovery and development.
This whitepaper delves into the structural and mechanistic aspects of VT-1598, a potent and selective inhibitor of fungal sterol 14α-demethylase (CYP51). Understanding the precise three-dimensional arrangement of this compound is paramount for elucidating its mechanism of action, optimizing its properties, and developing next-generation antifungal therapies. While the crystal structure of VT-1598 in its tosylate salt form is not publicly available, this guide provides a detailed analysis of the crystal structure of VT-1598 in complex with its therapeutic target, Aspergillus fumigatus CYP51. This information offers critical insights into the drug-target interactions that underpin its antifungal activity.
Quantitative Crystallographic Data
The following table summarizes the key data collection and refinement statistics for the crystal structure of VT-1598 bound to Aspergillus fumigatus CYP51. This data provides a quantitative foundation for understanding the quality and characteristics of the structural model.
| Parameter | Value |
| Data Collection | |
| Space group | P 43 21 2 |
| Unit cell dimensions | |
| a, b, c (Å) | 109.86, 109.86, 84.84 |
| α, β, γ (°) | 90, 90, 90 |
| Resolution (Å) | 50.0 - 2.05 (2.12 - 2.05) |
| Rmerge | 0.103 (0.585) |
| I / σI | 12.3 (2.4) |
| Completeness (%) | 99.9 (100.0) |
| Redundancy | 7.3 (7.4) |
| Refinement | |
| Resolution (Å) | 47.7 - 2.05 |
| No. of reflections | 29431 |
| Rwork / Rfree | 0.201 / 0.237 |
| No. of atoms | |
| Protein | 3824 |
| Ligand (Heme) | 44 |
| Ligand (VT-1598) | 33 |
| Water | 127 |
| B-factors (Å2) | |
| Protein | 42.1 |
| Ligand (Heme) | 32.8 |
| Ligand (VT-1598) | 43.5 |
| Water | 41.5 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.004 |
| Bond angles (°) | 0.7 |
Values in parentheses are for the highest-resolution shell.
Mechanism of Action: Inhibition of the Ergosterol (B1671047) Biosynthesis Pathway
VT-1598 exerts its antifungal effect by targeting and inhibiting CYP51, a crucial enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function. By inhibiting CYP51, VT-1598 disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately, fungal cell death.[1][2] The high specificity of VT-1598 for fungal CYP51 over its human counterpart minimizes the potential for off-target effects and drug-drug interactions.[3][4][5]
Experimental Protocols
Crystallization of VT-1598 in Complex with A. fumigatus CYP51
The crystallization of the VT-1598/CYP51 complex is a critical step in determining its three-dimensional structure. The following is a generalized protocol based on established methods for protein crystallization:
-
Protein Expression and Purification: The target protein, A. fumigatus CYP51, is overexpressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using a series of chromatographic techniques, such as affinity and size-exclusion chromatography.
-
Complex Formation: The purified CYP51 is incubated with a molar excess of VT-1598 to ensure complete binding.
-
Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or custom-designed screens. The hanging drop or sitting drop vapor diffusion method is commonly employed. In this method, a small drop of the protein-ligand solution mixed with a precipitant solution is equilibrated against a larger reservoir of the precipitant solution.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the precipitant concentration, pH, temperature, and other additives to obtain large, well-diffracting single crystals.
-
Cryo-protection and Harvesting: Prior to X-ray diffraction analysis, crystals are typically cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation during flash-cooling in liquid nitrogen. The cryo-cooled crystals are then mounted for data collection.
X-ray Diffraction Data Collection and Structure Determination
The following workflow outlines the key steps involved in determining the crystal structure from a diffraction-quality crystal:
References
VT-1598 Tosylate: A Deep Dive into Its Selective Inhibition of Fungal CYP51
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT-1598 tosylate is an investigational azole antifungal agent characterized by its high selectivity for fungal cytochrome P450 sterol 14α-demethylase (CYP51) over human CYP enzymes.[1][2][3][4][5][6][7] This enhanced selectivity profile represents a significant advancement in antifungal therapy, aiming to minimize the drug-drug interactions and off-target effects commonly associated with existing azole antifungals. This technical guide provides a comprehensive overview of the selectivity of VT-1598, including quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Mechanism of Action: Targeting Fungal Ergosterol (B1671047) Biosynthesis
VT-1598 exerts its antifungal activity by inhibiting CYP51, a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, VT-1598 disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of membrane homeostasis inhibits fungal growth and replication.
dot
Caption: Fungal Ergosterol Biosynthesis Pathway and Inhibition by VT-1598.
Quantitative Selectivity Data
The hallmark of VT-1598 is its remarkable selectivity for fungal CYP51 over human cytochrome P450 enzymes. This selectivity is quantified by comparing the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) for the fungal target versus various human CYP isoforms. A higher IC50 or Kd value for human CYP enzymes indicates weaker inhibition and, therefore, a more favorable safety profile.
| Enzyme Target | Species | Inhibition/Binding Constant |
| CYP51B | Aspergillus fumigatus | Kd: 13 nM [8] |
| CYP2C9 | Human | IC50: >200 µM |
| CYP2C19 | Human | IC50: 138 µM |
| CYP3A4 | Human | IC50: >200 µM |
Note: Data for human CYP1A2 and CYP2D6 were not available in the reviewed literature. The high IC50 values for the tested human CYP isoforms, in stark contrast to the nanomolar binding affinity for the fungal target, underscore the high selectivity of VT-1598.
Experimental Protocols
The determination of the selectivity of VT-1598 involves a series of in vitro enzymatic assays. Below are detailed methodologies representative of those used to assess the inhibition of fungal and human CYP enzymes.
Fungal CYP51 Binding Affinity Assay (Spectral Titration)
This method is used to determine the dissociation constant (Kd) of VT-1598 for its fungal target enzyme.
Objective: To quantify the binding affinity of VT-1598 to purified fungal CYP51.
Materials:
-
Purified, recombinant fungal CYP51 (e.g., from Aspergillus fumigatus)
-
This compound stock solution of known concentration
-
Phosphate (B84403) buffer (pH 7.4)
-
Dual-beam spectrophotometer
Procedure:
-
A solution of purified fungal CYP51 in phosphate buffer is prepared to a final concentration of 1-2 µM.
-
The spectrophotometer is zeroed with the buffer solution.
-
The CYP51 solution is placed in the sample cuvette, and the baseline spectrum (typically 350-500 nm) is recorded.
-
Small aliquots of the VT-1598 stock solution are incrementally added to the CYP51 solution.
-
After each addition, the solution is allowed to equilibrate, and the UV-Vis spectrum is recorded. The binding of azoles to the heme iron of CYP51 induces a characteristic spectral shift (Type II shift), with a decrease in absorbance at ~390 nm and an increase at ~430 nm.
-
The change in absorbance at the peak and trough is plotted against the concentration of VT-1598.
-
The resulting binding isotherm is fitted to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to calculate the dissociation constant (Kd).
dot
Caption: Workflow for Fungal CYP51 Binding Affinity Assay.
Human Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the IC50 of a compound against various human CYP isoforms using human liver microsomes.
Objective: To determine the concentration of VT-1598 required to inhibit 50% of the activity of specific human CYP enzymes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound stock solution
-
Specific probe substrates for each CYP isoform (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Incubation Preparation: A master mix is prepared containing HLMs, the NADPH regenerating system, and phosphate buffer.
-
Test Compound Addition: A series of dilutions of VT-1598 are prepared and added to the incubation wells. A vehicle control (e.g., DMSO) is also included.
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: The reaction is initiated by the addition of the specific probe substrate for the CYP isoform being tested.
-
Incubation: The reaction is incubated at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: The reaction is stopped by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to pellet the protein, and the supernatant is transferred for analysis.
-
LC-MS/MS Analysis: The formation of the specific metabolite of the probe substrate is quantified using a validated LC-MS/MS method.
-
Data Analysis: The rate of metabolite formation in the presence of different concentrations of VT-1598 is compared to the vehicle control. The percent inhibition is calculated, and the data are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
dot
Caption: Experimental Workflow for Human CYP Inhibition Assay.
Conclusion
The available in vitro data strongly support the characterization of this compound as a highly selective inhibitor of fungal CYP51. Its weak interaction with key human CYP450 enzymes, as evidenced by high IC50 values, suggests a low potential for clinically significant drug-drug interactions. This favorable selectivity profile, a result of rational drug design, positions VT-1598 as a promising candidate for the treatment of a broad spectrum of fungal infections with an improved safety margin compared to less selective azole antifungals. Further clinical investigation is warranted to fully elucidate the in vivo implications of this selectivity.
References
- 1. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal Structure of the New Investigational Drug Candidate VT-1598 in Complex with Aspergillus fumigatus Sterol 14α-Demethylase Provides Insights into Its Broad-Spectrum Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
VT-1598 Tosylate: A Novel Fungal CYP51 Inhibitor for the Treatment of Endemic Mycoses
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Invasive fungal infections caused by endemic dimorphic fungi, including Coccidioides, Blastomyces, and Histoplasma species, represent a significant and growing public health concern. The therapeutic armamentarium for these mycoses is limited, and existing treatments are often hampered by toxicity, drug-drug interactions, and the emergence of resistance. VT-1598 tosylate is a novel, orally bioavailable, small-molecule inhibitor of fungal sterol 14α-demethylase (CYP51) with a high degree of selectivity for the fungal enzyme over its human orthologs. This selectivity profile suggests a potential for a wider therapeutic window and a more favorable safety profile compared to currently available azole antifungals. This whitepaper provides a comprehensive overview of the preclinical data on VT-1598 against endemic fungi, detailing its mechanism of action, in vitro potency, in vivo efficacy, and the experimental protocols utilized in its evaluation.
Introduction
Endemic mycoses, caused by thermally dimorphic fungi, are a group of infections geographically restricted to specific regions. However, with increasing travel and a growing population of immunocompromised individuals, the incidence of these infections is on the rise globally. Coccidioidomycosis ("Valley Fever"), blastomycosis, and histoplasmosis can lead to severe and life-threatening disseminated disease, including meningitis.[1] The current standard of care for these infections often involves long-term therapy with azole antifungals like fluconazole (B54011) and itraconazole, which are associated with significant side effects and drug interactions.[1][2]
VT-1598 is a next-generation tetrazole-based fungal CYP51 inhibitor designed to overcome the limitations of existing azoles.[2][3] Its unique chemical structure confers a high specificity for the fungal CYP51 enzyme, a key component of the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity.[2][4] This document synthesizes the available preclinical data on VT-1598's activity against endemic fungi, providing a technical resource for the scientific community.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
VT-1598 exerts its antifungal effect by specifically inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[2][4] This enzyme catalyzes a critical step in the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane. By binding to the heme iron in the active site of CYP51, VT-1598 disrupts the synthesis of ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane, resulting in the inhibition of fungal growth.[5] The high selectivity of VT-1598 for fungal CYP51 over human CYP enzymes is a key design feature aimed at minimizing off-target effects and improving the drug's safety profile.[2][6]
In Vitro Activity Against Endemic Fungi
VT-1598 has demonstrated potent in vitro activity against a range of endemic fungal pathogens. Minimum Inhibitory Concentration (MIC) values, a measure of a drug's potency, have been determined using standardized broth microdilution methods as defined by the Clinical and Laboratory Standards Institute (CLSI).[3][7]
| Fungal Species | Isolate(s) | VT-1598 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Reference(s) |
| Coccidioides posadasii | Clinical Isolate | 1 | 16 | [8] |
| Coccidioides immitis | Clinical Isolate | 0.5 | 16 | [8] |
| Blastomyces dermatitidis | Not Specified | Potent in vitro activity observed | Not Specified | [3][9] |
| Histoplasma capsulatum | Not Specified | Potent in vitro activity observed | Not Specified | [3][9] |
In Vivo Efficacy in a Murine Model of Coccidioidomycosis
The in vivo efficacy of VT-1598 has been evaluated in murine models of central nervous system (CNS) coccidioidomycosis, a severe manifestation of the disease.[8][10] These studies have demonstrated the potent activity of VT-1598 in reducing fungal burden and improving survival.
Fungal Burden Reduction
In a murine model of CNS coccidioidomycosis caused by Coccidioides posadasii, oral administration of VT-1598 resulted in a significant, dose-dependent reduction in brain fungal burden compared to vehicle control.[8]
| Treatment Group (mg/kg/day) | Mean Brain Fungal Burden (log10 CFU/g) | Statistical Significance (vs. Vehicle) | Reference(s) |
| Vehicle Control | 5.02 | - | [8] |
| VT-1598 (4) | 2.64 | P < 0.0001 | [8] |
| VT-1598 (20) | 1.34 | P < 0.0001 | [8] |
Survival Studies
In the same murine model, VT-1598 treatment led to a significant dose-related improvement in the survival of infected mice compared to the vehicle control group.[8]
| Treatment Group (mg/kg/day) | Median Survival (days) | Statistical Significance (vs. Vehicle) | Reference(s) |
| Vehicle Control | 7.5 | - | [8] |
| VT-1598 (3.2) | 24 | P < 0.001 | [8] |
| VT-1598 (8) | 34 | P < 0.001 | [8] |
| VT-1598 (20) | 39 | P < 0.001 | [8] |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of VT-1598.
In Vitro Susceptibility Testing
Antifungal susceptibility testing was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][7]
Protocol:
-
Inoculum Preparation: Fungal isolates were cultured on appropriate media, and a standardized inoculum of arthroconidia (for Coccidioides) was prepared using a spectrophotometer to achieve a concentration of 1 × 104 to 5 × 104 arthroconidia/mL.[8]
-
Drug Dilution: Serial two-fold dilutions of VT-1598 were prepared in RPMI 1640 medium.[8]
-
Incubation: The prepared fungal inoculum was added to microdilution plates containing the drug dilutions and incubated at 35°C for 48 hours.[8]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest drug concentration that resulted in at least 80% inhibition of growth compared to the drug-free control.[8]
Murine Model of CNS Coccidioidomycosis
Animal Model: Swiss-Webster or ICR mice were used for these studies.[8]
Infection: Mice were anesthetized and infected via intracranial inoculation with a suspension of Coccidioides posadasii or Coccidioides immitis arthroconidia.[8]
Treatment: Oral treatment with VT-1598, vehicle control, or a positive control (e.g., fluconazole) was initiated 48 hours post-inoculation and continued for a specified duration (e.g., 7 days for fungal burden studies, 14 days for survival studies).[8][10]
Endpoints:
-
Fungal Burden: Brain tissue was collected at a specified time point post-treatment, homogenized, and plated on appropriate media to determine the number of colony-forming units (CFU) per gram of tissue.[8][10]
-
Survival: Mice were monitored daily, and the time to morbidity (or a pre-defined endpoint) was recorded.[8][10]
Conclusion
This compound is a promising novel antifungal agent with potent and broad-spectrum activity against endemic fungi. Its high selectivity for the fungal CYP51 enzyme offers the potential for an improved safety profile over existing azole therapies. Preclinical in vitro and in vivo data demonstrate its efficacy in inhibiting fungal growth and treating severe infections in animal models. Further clinical development of VT-1598 is warranted to establish its utility in the treatment of human endemic mycoses.[3][10] The data presented in this whitepaper provide a solid foundation for continued research and development of this important new therapeutic candidate.
References
- 1. Coccidioidomycosis: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the potent and selective, broad spectrum fungal CYP51 inhibitor VT-1598 [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of VT-1598 Tosylate for Coccidioidomycosis: A Technical Guide
Executive Summary
Coccidioidomycosis, a fungal infection endemic to the southwestern United States and parts of Central and South America, presents a significant therapeutic challenge, particularly in its disseminated and meningeal forms. Current antifungal agents are often limited by toxicity, drug-drug interactions, and the need for lifelong therapy. VT-1598 tosylate is a novel, orally bioavailable, and highly selective inhibitor of fungal lanosterol (B1674476) 14α-demethylase (CYP51) under development for the treatment of coccidioidomycosis. This technical guide provides a comprehensive overview of the preclinical and early clinical development of VT-1598, summarizing key data and experimental methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action
VT-1598 is a tetrazole-based antifungal agent that selectively inhibits fungal CYP51, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3] By inhibiting CYP51, VT-1598 disrupts the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.[3][4] A key innovation in the design of VT-1598 is the replacement of the triazole moiety found in many azole antifungals with a tetrazole group.[1][5] This modification confers greater specificity for the fungal CYP51 enzyme over human cytochrome P450 enzymes, thereby reducing the potential for off-target effects and drug-drug interactions.[5][6][7]
Caption: Mechanism of action of VT-1598.
Preclinical Development
In Vitro Activity
VT-1598 has demonstrated potent in vitro activity against both Coccidioides immitis and Coccidioides posadasii.[8] Minimum inhibitory concentration (MIC) values were determined using broth macrodilution according to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 standard.[6]
| Organism | VT-1598 MIC (µg/mL) | Fluconazole (B54011) MIC (µg/mL) |
| C. posadasii | 1[8] | 16[8] |
| C. immitis | 0.5[8] | 16[8] |
In Vivo Efficacy in Murine Models of CNS Coccidioidomycosis
The efficacy of VT-1598 has been evaluated in murine models of central nervous system (CNS) coccidioidomycosis caused by both C. posadasii and C. immitis.[6] These studies demonstrated significant improvements in survival and reductions in brain fungal burden compared to vehicle control and, in some cases, the standard-of-care agent fluconazole.[6][8][9]
In fungal burden studies, mice were treated for 7 days, and brain tissue was collected 24 to 48 hours post-treatment for fungal load assessment.[8][9]
| Study | Organism | Treatment Group | Dose (mg/kg/day) | Mean Brain Fungal Burden (log10 CFU/g) | P-value vs. Vehicle |
| C. posadasii | C. posadasii | Vehicle | - | - | - |
| VT-1598 | 4 | - | < 0.0001[6] | ||
| VT-1598 | 20 | Undetectable in 4/10 mice[6] | < 0.0001[6] | ||
| VT-1161 (comparator) | - | 3.83[6] | < 0.0001[6] | ||
| C. immitis | C. immitis | Vehicle | - | - | - |
| VT-1598 | - | Significantly reduced[9] | - | ||
| Fluconazole | - | - | - |
In survival studies, treatment was administered for 14 days, and mice were monitored for survival.[8][9]
| Study | Organism | Treatment Group | Dose (mg/kg/day) | Outcome |
| C. posadasii | C. posadasii | Vehicle | - | - |
| VT-1598 | 3.2 | Significant improvement in survival[6] | ||
| VT-1598 | 8 | Significant improvement in survival[6] | ||
| VT-1598 | 20 | Significant improvement in survival[6] | ||
| C. immitis | C. immitis | Vehicle | - | - |
| VT-1598 | - | Significant improvement in survival[9] | ||
| Fluconazole | - | - |
Experimental Protocols
Antifungal susceptibility testing was performed by broth macrodilution following the CLSI standard M38-A2.[6] Arthroconidia were adjusted to a starting inoculum of 1 × 10^4 to 5 × 10^4 arthroconidia/ml and added to tubes containing serial 2-fold dilutions of VT-1598 or fluconazole in RPMI 1640 medium.[6] The tubes were incubated at 35°C for 48 hours, and the MIC was recorded as the lowest concentration that resulted in >80% inhibition of growth compared to the drug-free control.[6]
-
Animal Models: Swiss-Webster mice (for C. posadasii studies) and ICR mice (for C. immitis studies) were used.[6]
-
Infection: Infection was established via intracranial inoculation of arthroconidia.[6][9]
-
Treatment: Oral therapy with VT-1598 (formulated in 20% [vol/vol] Cremophor EL), vehicle control, or a positive control (fluconazole or VT-1161) began 48 hours post-inoculation.[6][9] The tosylate salt of VT-1598 was used in the C. immitis studies, with a correction factor of 1.3 applied for dose calculation.[6]
-
Endpoints: The primary endpoints were brain fungal burden (at day 7 post-treatment) and survival (monitored for a prespecified period).[8][9]
Caption: Murine model experimental workflow.
Clinical Development
Phase 1 First-in-Human Study
A Phase 1, randomized, double-blind, placebo-controlled, single-ascending dose study was conducted in healthy adult subjects to evaluate the safety and pharmacokinetics of VT-1598.[10]
-
Population: Healthy adult volunteers.[10]
-
Doses: Single ascending oral doses of 40, 80, 160, 320, and 640 mg.[10]
-
Randomization: 3:1 randomization to receive VT-1598 or placebo in each cohort.[10]
-
Food Effect: A cohort receiving 160 mg was evaluated in both fasting and fed states.[10]
VT-1598 is metabolized to a primary metabolite, VT-11134.[10]
| Parameter | VT-1598 | VT-11134 (Metabolite) |
| Cmax (ng/mL) | 31.00 - 279.4 | 27.80 - 108.8 |
| AUC0-last (ng*h/mL) | 116.1 - 4507 | 1140 - 7156 |
| Tmax (h) | 4 - 5 | 4 - 5 |
| Half-life (h) | - | 103 - 126 |
Data represents the range observed across the 40 mg to 640 mg dose cohorts.[10]
Administration of a 160 mg dose with food resulted in a 44% increase in the Cmax and a 126% increase in the AUC0-last of VT-1598.[10] The exposure of the metabolite, VT-11134, was not significantly affected by food.[10]
No serious adverse events or adverse events leading to early termination were observed in the Phase 1 study.[10] The safety and pharmacokinetic profiles of VT-1598 support its continued clinical development.[10]
Regulatory Status
VT-1598 has received several designations from the U.S. Food and Drug Administration (FDA) for the treatment of coccidioidomycosis, including:
-
Orphan Drug Designation[11]
-
Fast Track status[5]
-
Qualified Infectious Disease Product (QIDP) designation[5]
Future Directions
The promising preclinical efficacy and favorable Phase 1 safety and pharmacokinetic data for VT-1598 warrant further investigation in patients with coccidioidomycosis. Future clinical trials will be essential to establish the efficacy and safety of VT-1598 in this patient population and to determine the optimal dosing regimen. The high selectivity of VT-1598 for fungal CYP51 suggests the potential for a wider therapeutic window and a more favorable safety profile compared to existing azole antifungals.
Caption: Clinical development pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antifungal - Wikipedia [en.wikipedia.org]
- 5. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. malinplc.com [malinplc.com]
Methodological & Application
VT-1598 Tosylate: Murine Dosing and Administration Protocols
For Research Use Only
Introduction
VT-1598 is a novel, orally bioavailable, selective inhibitor of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] Its high specificity for the fungal enzyme over human cytochrome P450 enzymes reduces the potential for drug-drug interactions and off-target effects commonly associated with other azole antifungals.[2][3][4] Preclinical studies in various murine models of invasive fungal infections have demonstrated the potent, dose-dependent efficacy of VT-1598.[5][6][7] This document provides a summary of dosages, administration routes, and experimental protocols for the use of VT-1598 tosylate in mice, compiled from published preclinical research.
Mechanism of Action
VT-1598 is a tetrazole-based antifungal agent that specifically targets the fungal CYP51 enzyme (lanosterol 14α-demethylase).[1][2] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, VT-1598 disrupts membrane integrity, leading to the inhibition of fungal growth or cell death.[2] Its design confers high selectivity for the fungal enzyme, which is intended to maximize its therapeutic index.[5][8]
Dosage and Administration in Murine Models
VT-1598 is exclusively administered orally (p.o.) via gavage in all cited murine studies. Dosages are dose-dependent and vary based on the fungal pathogen and the infection model (e.g., disseminated, central nervous system, or mucosal).
Table 1: VT-1598 Dosage Regimens in Systemic and CNS Fungal Infection Models
| Fungal Pathogen | Mouse Model | Doses (mg/kg, once daily) | Study Type | Key Findings |
| Coccidioides posadasii & C. immitis | Swiss-Webster & ICR Mice (CNS infection) | 3.2, 4, 8, 15, 20, 45 | Fungal Burden & Survival | Significantly improved survival and reduced brain fungal burden compared to vehicle and fluconazole (B54011).[9][10][11] |
| Cryptococcus neoformans | Murine Model (Cryptococcal Meningitis) | 15, 50 (and lower suboptimal doses for combination studies) | Fungal Burden & Survival | Dose-dependent reduction in brain fungal burden, reaching below baseline levels; 100% survival in treatment groups.[6][7] |
| Aspergillus fumigatus | Neutropenic Mice (Invasive Aspergillosis) | 10, 20, 40 (QD & BID) | Fungal Burden & Survival | Dose-dependent reduction in kidney and lung fungal burden; 100% survival at 20 and 40 mg/kg doses.[5][8] |
| Candida auris | Neutropenic Mice (Disseminated Infection) | 5, 15, 50 | Fungal Burden & Survival | Significant dose-dependent improvements in survival and reductions in kidney and brain fungal burden.[12][13] |
Table 2: VT-1598 Dosage Regimens in Mucosal Fungal Infection Models
| Fungal Pathogen | Mouse Model | Doses (mg/kg, once daily) | Study Type | Key Findings |
| Candida albicans (Fluconazole-S/R) | IL-17 Deficient Mice (Oropharyngeal Candidiasis) | 3.2, 8, 20 | Fungal Burden | Significantly more effective than fluconazole; eliminated fungal growth even at the lowest dose, with no regrowth after a 10-day washout.[14] |
Experimental Protocols
The following are generalized protocols based on published studies. Researchers should adapt these protocols based on their specific experimental needs and institutional animal care and use guidelines.
Protocol 1: Murine Model of CNS Coccidioidomycosis
This protocol is a composite of methodologies used to assess VT-1598 efficacy against Coccidioides species in the central nervous system.[9][11]
-
Animal Model: 4-week-old male ICR mice or 8-week-old female Swiss-Webster mice.
-
Infection: Anesthetize mice and inoculate intracranially with a lethal dose of Coccidioides arthroconidia (~90-140 arthroconidia).
-
Treatment Initiation: Begin treatment 48 hours post-inoculation.
-
Drug Administration: Administer this compound or vehicle control once daily via oral gavage.
-
Fungal Burden Arm: Treat for 7 consecutive days.
-
Survival Arm: Treat for 14 consecutive days.
-
-
Endpoint Measurement:
-
Fungal Burden: Euthanize mice 24-48 hours after the last dose. Harvest brain tissue, homogenize, and perform quantitative culture to determine CFU/g.
-
Survival: Monitor animals at least twice daily for the duration of the study (e.g., 30 days or more). Euthanize moribund animals as necessary.
-
Protocol 2: Murine Model of Disseminated Aspergillosis
This protocol outlines the assessment of VT-1598 in neutropenic mice with a disseminated Aspergillus fumigatus infection.[5][8]
-
Animal Model: Immunocompromised/neutropenic mice.
-
Infection: Infect mice via intravenous (IV) injection of A. fumigatus conidia.
-
Treatment Initiation: Begin treatment 24 hours post-inoculation.
-
Drug Administration: Administer this compound or vehicle control once or twice daily (QD or BID) via oral gavage for a specified duration (e.g., 5-7 days).
-
Endpoint Measurement:
-
Pharmacokinetics (PK): Collect plasma at various time points after dosing to determine drug exposure (e.g., AUC).
-
Fungal Burden: Euthanize mice after the treatment course. Harvest kidneys and/or lungs, homogenize, and plate for CFU determination.
-
Survival: Following treatment, observe animals for an extended period (e.g., 12+ days) to assess long-term survival and fungal clearance.
-
Protocol 3: Murine Model of Oropharyngeal Candidiasis (OPC)
This protocol is designed to evaluate VT-1598 efficacy against mucosal infections caused by Candida albicans.[14]
-
Animal Model: IL-17 deficient mice (e.g., Act1-/-), which are highly susceptible to OPC.
-
Infection: Anesthetize mice and induce infection via sublingual application of a C. albicans suspension.
-
Treatment Initiation: Begin treatment 18 hours post-infection.
-
Drug Administration: Administer this compound, fluconazole (as a comparator), or vehicle control once daily via oral gavage for 4 consecutive days.
-
Endpoint Measurement:
-
Fungal Burden: Euthanize mice 24 hours after the last dose. Harvest tongue tissue, homogenize, and perform quantitative culture to determine CFU/g.
-
Washout Period: In separate cohorts, cease treatment and monitor for a period (e.g., 10 days) before assessing tongue fungal burden to evaluate relapse rates.
-
Conclusion
This compound demonstrates significant, dose-dependent efficacy when administered orally in a range of murine models of fungal disease. Doses typically range from 3.2 mg/kg to 50 mg/kg once daily, depending on the pathogen and severity of the infection model. The provided protocols serve as a guide for the preclinical evaluation of VT-1598, supporting further investigation into its potential as a therapy for invasive and mucosal fungal infections.[5][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel fungal CYP51 inhibitor VT-1598 is efficacious alone and in combination with liposomal amphotericin B in a murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. VT-1598 Inhibits the in vitro Growth of Mucosal Candida Isolates and Protects Against Oropharyngeal Candidiasis in IL-17 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of VT-1598 Tosylate for Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT-1598 is a novel, orally active, and selective fungal inhibitor of cytochrome P450 51 (CYP51). As a tosylate salt, its formulation for oral administration in preclinical studies is a critical step to ensure accurate dosing and optimal bioavailability. These application notes provide a detailed protocol for the preparation of VT-1598 tosylate for oral gavage, based on established methodologies for poorly soluble compounds.
Data Presentation
| Parameter | Value | Reference |
| Compound | This compound | N/A |
| Vehicle | 20% (v/v) Cremophor® EL in sterile water | [1] |
| Salt Correction Factor | 1.3 | [1] |
| Molecular Weight (VT-1598) | 584.52 g/mol | [2] |
| Molecular Weight (p-toluenesulfonic acid) | 172.20 g/mol (anhydrous) | [3][4][5][6] |
| Appearance of Cremophor® EL | Pale yellow oily liquid | N/A |
| Storage of Formulation | Recommended for fresh preparation before each use. If short-term storage is necessary, store at 2-8°C, protected from light. | General laboratory best practices |
Experimental Protocols
Principle of the Salt Correction Factor
When working with a salt form of a drug, it is crucial to apply a salt correction factor to ensure that the administered dose is equivalent to the desired dose of the active pharmaceutical ingredient (API), or the free base. A salt correction factor of 1.3 has been reported for this compound in preclinical studies.[1]
The salt correction factor can be calculated using the molecular weights of the free base and the salt form:
Salt Correction Factor = (Molecular Weight of this compound) / (Molecular Weight of VT-1598 free base)
Molecular Weight of this compound = Molecular Weight of VT-1598 + Molecular Weight of p-toluenesulfonic acid Molecular Weight of this compound = 584.52 g/mol + 172.20 g/mol = 756.72 g/mol
Calculated Salt Correction Factor = 756.72 / 584.52 ≈ 1.29
This calculated value is in close agreement with the empirically used factor of 1.3.
Example Dose Calculation:
To administer a dose of 10 mg/kg of VT-1598 free base, the required weight of this compound would be:
10 mg/kg * 1.3 = 13 mg/kg
Preparation of 20% (v/v) Cremophor® EL Vehicle
-
Measure 20 mL of Cremophor® EL.
-
Add the Cremophor® EL to a sterile container.
-
Add 80 mL of sterile water (or other aqueous vehicle such as saline) to the container.
-
Mix thoroughly until a homogenous, clear to slightly opalescent solution is formed.
Protocol for Preparation of this compound Formulation
This protocol is adapted from established methods for formulating poorly soluble tosylate salts for oral gavage.
Materials:
-
This compound powder
-
20% (v/v) Cremophor® EL vehicle
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Water bath or heating block
-
Analytical balance
-
Pipettes
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and volume, calculate the mass of this compound needed, remembering to apply the salt correction factor of 1.3.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder and place it into a sterile conical tube.
-
Add the vehicle: Add the required volume of the 20% (v/v) Cremophor® EL vehicle to the conical tube containing the this compound powder.
-
Dissolution/Suspension:
-
Vortex the mixture at high speed for 5-10 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath or on a heating block set to 50-60°C for 10-15 minutes.
-
Periodically remove the tube and vortex vigorously.
-
Visually inspect the solution to ensure complete dissolution or a uniform suspension. For a suspension, ensure there are no large aggregates.
-
-
Cooling and Storage:
-
Allow the formulation to cool to room temperature before administration.
-
It is recommended to prepare the formulation fresh before each use.
-
If short-term storage is required, store the formulation at 2-8°C, protected from light. Before use, allow the formulation to return to room temperature and vortex to ensure homogeneity.
-
Safety Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle Cremophor® EL with care, as it can cause hypersensitivity reactions in some individuals.
Visualizations
Caption: Workflow for preparing this compound for oral gavage.
Caption: Simplified signaling pathway of VT-1598's antifungal activity.
References
Application Notes and Protocols for VT-1598 Tosylate in Fungal Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT-1598 is a novel and highly selective inhibitor of fungal lanosterol (B1674476) 14-alpha-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] By targeting fungal CYP51 with greater specificity than human CYP enzymes, VT-1598 offers a promising therapeutic window with reduced potential for off-target effects and drug-drug interactions.[1][2] These characteristics make it a valuable tool for in vitro studies of fungal pathogenesis, drug resistance, and for the development of new antifungal therapies. VT-1598 has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including yeasts, molds, and endemic fungi.[3][4][5]
This document provides detailed application notes and protocols for the use of VT-1598 tosylate in various fungal cell culture assays.
Mechanism of Action
VT-1598 inhibits the fungal enzyme lanosterol 14-alpha-demethylase (CYP51), which is a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking the conversion of lanosterol to ergosterol precursors, VT-1598 disrupts the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth or cell death.[1]
Figure 1: Mechanism of action of this compound.
Data Presentation: In Vitro Antifungal Activity of VT-1598
The following table summarizes the minimum inhibitory concentration (MIC) values of VT-1598 against a variety of fungal pathogens as determined by broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
| Fungal Species | Isolate Information | VT-1598 MIC Range (µg/mL) | VT-1598 MIC50 (µg/mL) | VT-1598 MIC90 (µg/mL) | Reference |
| Candida auris | 100 clinical isolates | 0.03 - 8 | 0.25 | 1 | [4] |
| Aspergillus fumigatus | Not specified | 0.25 - 1.0 | Not reported | Not reported | [5] |
| Candida species | 28 clinical isolates | Not specified | 0.0625 | 0.125 | |
| Coccidioides immitis | Clinical isolate | Not specified | Not applicable | 0.5 | |
| Coccidioides posadasii | Clinical isolate | Not specified | Not applicable | 1.0 |
Experimental Protocols
Preparation of this compound Stock Solution
Note: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate cell culture medium for experiments. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced cytotoxicity.
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27-A3 for Yeasts and M38-A2 for Filamentous Fungi)
This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates. Specific details may need to be optimized based on the fungal species being tested.
Figure 2: Workflow for Broth Microdilution Assay.
-
Materials:
-
This compound stock solution in DMSO
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate sterile fungal growth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Fungal isolate to be tested
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
-
Inoculum Preparation:
-
For Yeasts (e.g., Candida spp.):
-
Subculture the yeast isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 106 cells/mL).
-
Dilute this suspension 1:1000 in the assay medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 103 cells/mL.
-
-
For Filamentous Fungi (e.g., Aspergillus spp.):
-
Grow the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the conidial suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL using a hemocytometer.
-
-
-
Assay Procedure:
-
Prepare serial twofold dilutions of the this compound stock solution in the assay medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (medium only) and a cell-free control (medium with the highest concentration of DMSO).
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.
-
Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.
-
-
Endpoint Determination (MIC):
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control.
-
For yeasts, this can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
For filamentous fungi, the endpoint is determined visually as the lowest concentration with no visible growth.
-
Mammalian Cell Cytotoxicity Assay (General Protocol)
While VT-1598 is designed for high selectivity against fungal CYP51, it is good practice to assess its cytotoxicity against a relevant mammalian cell line, especially if the compound is intended for use in co-culture systems or as a therapeutic. As no specific cytotoxicity data for VT-1598 on cell lines like HepG2 or HeLa were found in the provided search results, a general protocol for an MTT assay is provided below. Researchers should establish the cytotoxicity profile for their specific cell line of interest.
-
Materials:
-
Mammalian cell line (e.g., HepG2, HeLa)
-
Complete cell culture medium for the chosen cell line
-
This compound stock solution in DMSO
-
Sterile 96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the 96-well plate with the mammalian cells at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Disclaimer
This document is intended for research purposes only. The protocols provided are based on established methodologies and published data. Researchers should optimize these protocols for their specific experimental conditions and fungal strains. It is also recommended to consult the relevant CLSI documents for the most detailed and up-to-date guidelines on antifungal susceptibility testing. The stability of this compound in cell culture media over extended periods has not been extensively reported; therefore, fresh dilutions should be prepared for each experiment.
References
- 1. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Susceptibility Testing of VT-1598 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT-1598 is an investigational tetrazole-based antifungal agent that selectively inhibits fungal cytochrome P450 enzyme 51 (CYP51), also known as lanosterol (B1674476) 14-alpha-demethylase.[1][2] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] By inhibiting CYP51, VT-1598 disrupts membrane integrity, leading to either fungal cell death or inhibition of growth.[1] A key advantage of VT-1598 is its high specificity for the fungal CYP51 enzyme over mammalian CYP enzymes, which is anticipated to reduce the potential for drug-drug interactions often associated with triazole antifungals.[3][4] Preclinical studies have demonstrated the broad-spectrum activity of VT-1598 against a variety of fungal pathogens, including yeasts, molds, and endemic fungi.[1][4] This document provides detailed protocols for determining the in vitro antifungal susceptibility of fungal isolates to VT-1598 tosylate, along with a summary of its reported activity.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
VT-1598 exerts its antifungal effect by targeting and inhibiting the fungal CYP51 enzyme. This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the demethylation of lanosterol. The disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function.
Figure 1. Ergosterol biosynthesis pathway and the inhibitory action of VT-1598.
In Vitro Antifungal Susceptibility Testing Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) reference methodologies, which have been utilized in published studies of VT-1598.[3]
Protocol 1: Broth Microdilution Method for Yeasts (e.g., Candida spp., Cryptococcus spp.)
This protocol is adapted from the CLSI M27-A3 document.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
Sterile, disposable labware (pipette tips, reservoirs)
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the drug in RPMI-1640 medium to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.
-
-
Inoculum Preparation:
-
Subculture the yeast isolates on appropriate agar (B569324) plates (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Microplate Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted VT-1598.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the Results (MIC Determination):
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of VT-1598 that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[3] This can be assessed visually or by using a microplate reader at a wavelength of 530 nm.
-
Protocol 2: Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus spp.)
This protocol is adapted from the CLSI M38-A2 document.
Materials:
-
Same as for yeasts, with the addition of a hemacytometer or other cell counting device.
Procedure:
-
Drug Preparation: Same as for yeasts.
-
Inoculum Preparation:
-
Grow the mold on potato dextrose agar until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemacytometer.
-
-
Microplate Inoculation and Incubation:
-
Follow the same procedure as for yeasts.
-
Incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the control well.
-
-
Reading the Results (MIC Determination):
-
The MIC is determined as the lowest drug concentration at which there is complete inhibition of growth as observed visually.
-
Figure 2. Experimental workflow for antifungal susceptibility testing.
Summary of In Vitro Activity
VT-1598 has demonstrated potent in vitro activity against a broad range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.
Table 1: In Vitro Activity of VT-1598 Against Candida Species
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida auris | 100 | 0.03 - 8 | 0.25 | 1 | [3] |
| Candida spp. (from CMC patients) | 28 | Not specified | 0.06 | 0.125 | [5] |
| Candida albicans (Fluconazole-resistant) | Subset of 28 | Not specified | Not specified | Not specified | [5] |
Table 2: In Vitro Activity of VT-1598 Against Other Fungi
| Organism | Number of Isolates | MIC (µg/mL) | Notes | Reference |
| Coccidioides posadasii | 1 | 1 | Isolate used in murine model. | [6] |
| Coccidioides immitis | 1 | 0.5 | Isolate used in murine model. | [6] |
| Aspergillus fumigatus | 2 | 0.25 and 1.0 | Isolates used in murine models. | [7] |
Discussion
The provided protocols offer a standardized approach to evaluating the in vitro efficacy of this compound against various fungal pathogens. The data presented demonstrates the potent and broad-spectrum activity of this novel antifungal agent. Notably, VT-1598 retains activity against isolates that have developed resistance to other antifungals, such as fluconazole-resistant Candida species.[4][5]
For researchers and drug development professionals, adherence to established CLSI or EUCAST guidelines is critical for generating reproducible and comparable data. The information and protocols detailed in these application notes serve as a comprehensive guide for the preclinical assessment of VT-1598 and other similar antifungal compounds. Further in vivo studies are warranted to fully elucidate the clinical potential of VT-1598 for the treatment of invasive fungal infections.[4]
References
- 1. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents [mdpi.com]
- 3. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VT-1598 Inhibits the in vitro Growth of Mucosal Candida Isolates and Protects Against Oropharyngeal Candidiasis in IL-17 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: VT-1598 Tosylate in Combination with Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and experimental protocols for utilizing the investigational antifungal agent VT-1598 tosylate in combination with other antifungal drugs. The information is intended to guide researchers in designing and executing preclinical studies to explore the synergistic potential of VT-1598.
Introduction
VT-1598 is a novel, orally bioavailable tetrazole-based inhibitor of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] Its high selectivity for the fungal enzyme over mammalian cytochrome P450 enzymes suggests a reduced potential for drug-drug interactions compared to traditional azole antifungals.[3] Preclinical studies have demonstrated the broad-spectrum in vitro activity and in vivo efficacy of VT-1598 against a range of fungal pathogens, including yeasts, molds, and endemic fungi.[2][4][5]
Combination therapy is a key strategy in antifungal drug development to enhance efficacy, broaden the spectrum of activity, reduce the effective dose of individual agents, and combat the emergence of resistance. This document summarizes the current findings on VT-1598 in combination with other antifungal classes and provides detailed protocols for further investigation.
Mechanism of Action and Rationale for Combination Therapy
VT-1598 exerts its antifungal activity by inhibiting CYP51, which catalyzes a crucial step in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function and inhibiting fungal growth.
The rationale for combining VT-1598 with other antifungal agents lies in the potential for synergistic or additive effects by targeting different cellular pathways.
-
With Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death. The depletion of ergosterol by VT-1598 could potentially alter membrane structure, although the primary binding target of polyenes would be reduced. However, the accumulation of toxic sterols induced by VT-1598 might create membrane instability that is exacerbated by the pore-forming action of polyenes.
-
With Echinocandins (e.g., Caspofungin): Echinocandins inhibit β-(1,3)-D-glucan synthase, an enzyme responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. The combination of cell wall disruption by echinocandins and cell membrane disruption by VT-1598 could lead to a potent synergistic effect.
-
With other Azoles (e.g., Fluconazole): While targeting the same enzyme, combination with other azoles might be beneficial against fungal populations with heterogeneous resistance mechanisms. However, the potential for antagonism or lack of synergy exists if the binding sites on CYP51 overlap significantly.
Data Presentation: In Vivo Efficacy of VT-1598 in Combination Therapy
A preclinical study has demonstrated the efficacy of VT-1598 in combination with liposomal amphotericin B (L-AmB) in a murine model of cryptococcal meningitis.[6]
Table 1: In Vivo Efficacy of VT-1598 in Combination with Liposomal Amphotericin B against Cryptococcus neoformans in a Murine Model of Cryptococcal Meningitis [6]
| Treatment Group | Dosage | Mean Brain Fungal Burden (log₁₀ CFU/g) at Day 8 Post-Infection |
| Vehicle Control | - | ~6.0 |
| VT-1598 | 2.5 mg/kg/day, PO | ~4.5 |
| VT-1598 | 5 mg/kg/day, PO | ~3.5 |
| Liposomal Amphotericin B (L-AmB) | 7.5 mg/kg/day, IV | ~4.0 |
| VT-1598 + L-AmB | 2.5 mg/kg/day + 7.5 mg/kg/day | ~3.0 |
| VT-1598 + L-AmB | 5 mg/kg/day + 7.5 mg/kg/day | ~2.5 |
| Fluconazole | 25 mg/kg, BID, PO | ~6.5 |
Note: Data are approximated from graphical representations in the cited publication for illustrative purposes.
The study found that combination therapy with suboptimal doses of VT-1598 and liposomal amphotericin B resulted in a greater reduction in brain fungal burden compared to each monotherapy, suggesting a positive interaction.[6]
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Broth Microdilution Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for antifungal susceptibility testing and is designed to determine the Fractional Inhibitory Concentration Index (FICI) for VT-1598 in combination with other antifungal agents.
Objective: To quantify the in vitro interaction between VT-1598 and another antifungal agent against a specific fungal isolate.
Materials:
-
This compound powder
-
Partner antifungal agent (e.g., fluconazole, caspofungin, amphotericin B)
-
Fungal isolate of interest
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer or plate reader (optional, for turbidimetric reading)
-
Inoculum preparation materials (saline, densitometer)
Procedure:
-
Drug Preparation:
-
Prepare stock solutions of VT-1598 and the partner antifungal agent in a suitable solvent (e.g., DMSO) at a concentration of 100 times the highest final concentration to be tested.
-
Perform serial twofold dilutions of each drug stock solution in RPMI-1640 medium to create a range of concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
-
-
Checkerboard Setup:
-
In a 96-well plate, add 50 µL of RPMI-1640 medium to all wells.
-
Add 50 µL of the serially diluted VT-1598 solution horizontally across the rows.
-
Add 50 µL of the serially diluted partner antifungal solution vertically down the columns. This creates a matrix of drug combinations.
-
Include wells with each drug alone (in duplicate) to determine the Minimum Inhibitory Concentration (MIC) of each agent individually.
-
Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading and Interpretation:
-
Determine the MIC of each drug alone and in combination. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the growth control).
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI value as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference/Additivity: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
In Vivo Efficacy in a Murine Model of Cryptococcal Meningitis
This protocol is adapted from the published study on VT-1598 in combination with liposomal amphotericin B.[6]
Objective: To evaluate the in vivo efficacy of VT-1598 in combination with another antifungal agent in a murine model of cryptococcal meningitis.
Materials:
-
Female BALB/c mice (or other appropriate strain)
-
Cryptococcus neoformans strain (e.g., H99)
-
This compound formulation for oral gavage
-
Partner antifungal agent formulation (e.g., liposomal amphotericin B for intravenous injection)
-
Vehicle control for each drug
-
Materials for intracranial inoculation, animal monitoring, and tissue harvesting
-
Equipment for fungal burden determination (e.g., homogenizer, plating supplies)
Procedure:
-
Infection:
-
Anesthetize mice and infect them via intracranial inoculation with a lethal dose of C. neoformans.
-
-
Treatment:
-
Initiate treatment 24-48 hours post-infection.
-
Administer VT-1598 orally (PO) once daily at the desired dose.
-
Administer the partner antifungal agent via the appropriate route (e.g., intravenously for L-AmB) at the desired dose and schedule.
-
Include monotherapy groups for each drug and a vehicle control group.
-
-
Monitoring and Endpoints:
-
Monitor mice daily for signs of morbidity and mortality.
-
For fungal burden studies, euthanize a subset of mice at a predetermined time point (e.g., day 8 post-infection).
-
For survival studies, monitor mice until a predefined endpoint (e.g., 21 days post-infection).
-
-
Fungal Burden Determination:
-
Aseptically remove the brains from euthanized mice.
-
Homogenize the brain tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar medium.
-
Incubate the plates and count the number of colony-forming units (CFU) to determine the fungal burden per gram of tissue.
-
-
Data Analysis:
-
Compare the fungal burden and survival rates between the combination therapy group and the monotherapy and control groups using appropriate statistical methods.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.
Experimental Workflow: In Vitro Checkerboard Assay
Caption: Workflow for the in vitro checkerboard synergy assay.
Logical Relationship: Rationale for Combination Therapy
Caption: Rationale for combining VT-1598 with other antifungal classes.
References
- 1. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in anti-fungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of the Novel Investigational Tetrazoles VT-1161 and VT-1598 Compared to the Triazole Antifungals against Azole-Resistant Strains and Clinical Isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel fungal CYP51 inhibitor VT-1598 is efficacious alone and in combination with liposomal amphotericin B in a murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying VT-1598 Tosylate in a Murine Cryptococcal Meningitis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of VT-1598 tosylate, a novel fungal CYP51 inhibitor, in a murine model of cryptococcal meningitis. The following sections detail the mechanism of action, experimental methodologies, and key efficacy data to guide researchers in their studies.
Introduction to VT-1598
VT-1598 is a tetrazole-based inhibitor of fungal lanosterol (B1674476) 14-alpha-demethylase (CYP51), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] By disrupting the integrity of the fungal cell membrane, VT-1598 exhibits potent antifungal activity.[1] Its design confers high specificity for the fungal CYP51 enzyme over mammalian cytochrome P450 enzymes, suggesting a reduced potential for drug-drug interactions.[1][2] Preclinical studies have demonstrated its efficacy in reducing fungal burden and improving survival in murine models of cryptococcal meningitis.[3][4]
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
VT-1598 targets the fungal CYP51 enzyme, which is a critical component of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting fungal cell growth and replication.
Caption: Signaling pathway of this compound in inhibiting fungal ergosterol biosynthesis.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of this compound in a murine model of cryptococcal meningitis.
Table 1: In Vivo Efficacy of VT-1598 Monotherapy on Brain Fungal Burden
| Treatment Group | Dose (mg/kg, oral) | Mean Brain Fungal Burden (log10 CFU/g) | Reduction vs. Vehicle (log10 CFU/g) |
| Vehicle Control | - | ~8.0 | - |
| VT-1598 | 5 | ~5.5 | ~2.5 |
| VT-1598 | 15 | ~3.0 | ~5.0 |
| VT-1598 | 50 | ~2.0 | ~6.0 |
| Fluconazole | 20 | ~6.0 | ~2.0 |
| Liposomal Amphotericin B | 5 | ~4.5 | ~3.5 |
Data compiled from studies demonstrating a significant and dose-dependent reduction in brain fungal burden with VT-1598 treatment compared to vehicle control (P < 0.0001).[3][4] At mid and high doses, VT-1598 reduced the fungal burden to below the levels measured at the start of treatment.[3][4]
Table 2: Survival Study Outcomes with VT-1598 Monotherapy
| Treatment Group | Dose (mg/kg, oral) | Survival Rate at Day 21 | Mean Brain Fungal Burden after 6-day Washout (log10 CFU/g) |
| Vehicle Control | - | 40% | Not Applicable |
| VT-1598 | 5 | 100% | ~3.0 |
| VT-1598 | 15 | 100% | <0.5 (almost no regrowth) |
| VT-1598 | 50 | 100% | <0.5 (almost no regrowth) |
| Fluconazole | 20 | 100% | ~5.5 (2.5 log10 increase) |
In survival studies, all VT-1598-treated animals survived the infection.[3][4] Notably, after a 6-day drug washout period, there was minimal fungal regrowth in the brains of mice treated with mid and high doses of VT-1598, in contrast to a significant increase in the fluconazole-treated group.[3][4]
Table 3: Pharmacokinetic Parameters of VT-1598
| Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hours) | AUC(0-last) (ng*h/mL) |
| 40 | 31.00 | 4.01 | 116.1 |
| 80 | - | - | - |
| 160 | - | 5.14 | - |
| 320 | - | 5.14 | - |
| 640 | 279.4 | - | 4507 |
Pharmacokinetic data from a first-in-human study in healthy adults, demonstrating dose-dependent exposure.[5][6]
Experimental Protocols
The following are detailed protocols for establishing a murine model of cryptococcal meningitis and evaluating the efficacy of this compound.
Protocol 1: Preparation of Cryptococcus neoformans H99 Inoculum
-
Streak Cryptococcus neoformans strain H99 on Sabouraud dextrose agar (B569324) (SDA) and incubate at 30°C for 48-72 hours.
-
Inoculate a single colony into 50 mL of Sabouraud dextrose broth (SDB) and incubate at 30°C with shaking (150 rpm) for 24-48 hours.
-
Harvest the yeast cells by centrifugation at 1,500 x g for 10 minutes.
-
Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS and determine the cell concentration using a hemocytometer.
-
Adjust the final concentration to 2.5 x 10^5 CFU/mL in sterile PBS for inoculation.
Protocol 2: Murine Model of Cryptococcal Meningitis (Intracranial Inoculation)
-
Anesthetize 6-week-old female BALB/c mice with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Secure the anesthetized mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a 26-gauge needle, carefully create a small burr hole in the skull over the right cerebral hemisphere.
-
Intracranially inoculate 20 µL of the prepared C. neoformans H99 suspension (5 x 10^3 CFU) into the brain parenchyma.
-
Suture the scalp incision and allow the mouse to recover on a warming pad.
-
Monitor the mice daily for clinical signs of infection (e.g., weight loss, lethargy, neurological signs).
Protocol 3: Formulation and Administration of this compound
-
Prepare a vehicle solution consisting of 20% Cremophor EL in sterile water.
-
Calculate the required amount of this compound based on the desired dose and the number of animals. A correction factor of 1.3 is used to account for the tosylate salt, with doses reported as the free base.
-
Suspend the this compound powder in the vehicle solution and vortex thoroughly to ensure a uniform suspension.
-
Administer the this compound suspension or vehicle control to the mice via oral gavage once daily, starting 24 hours post-infection.
Protocol 4: Assessment of Brain Fungal Burden
-
At the experimental endpoint, humanely euthanize the mice by CO2 asphyxiation followed by cervical dislocation.
-
Aseptically remove the brain and weigh it.
-
Homogenize the brain tissue in 1 mL of sterile PBS using a tissue homogenizer.
-
Prepare serial 10-fold dilutions of the brain homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto SDA plates.
-
Incubate the plates at 30°C for 48-72 hours.
-
Count the number of colonies on the plates and calculate the fungal burden as colony-forming units (CFU) per gram of brain tissue.
Caption: Workflow for assessing the efficacy of this compound in a murine cryptococcal meningitis model.
Concluding Remarks
The data and protocols presented herein provide a robust framework for the preclinical investigation of this compound in a cryptococcal meningitis model. The potent in vivo activity, favorable pharmacokinetic profile, and targeted mechanism of action strongly support the continued development of VT-1598 as a promising therapeutic candidate for this life-threatening fungal infection.[3] Researchers utilizing these methods can contribute to a deeper understanding of its efficacy and potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Flow cytometry to assess cerebrospinal fluid fungal burden in cryptococcal meningitis [spiral.imperial.ac.uk]
- 4. journals.asm.org [journals.asm.org]
- 5. A novel approach for locating mice brain regions of Cryptococcus neoformans CNS invasion | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 6. The novel fungal CYP51 inhibitor VT-1598 is efficacious alone and in combination with liposomal amphotericin B in a murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VT-1598 Tosylate in a Neutropenic Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of VT-1598 tosylate, a potent and selective inhibitor of fungal lanosterol (B1674476) 14α-demethylase (CYP51), in a neutropenic mouse model of invasive fungal infections. The protocols outlined below are compiled from various studies and are intended to serve as a detailed guide for preclinical research and drug development.
Introduction
Invasive fungal infections pose a significant threat to immunocompromised individuals, particularly those with neutropenia. VT-1598 is an investigational antifungal agent that specifically targets the fungal CYP51 enzyme, a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity.[1][2][3] Its high selectivity for the fungal enzyme over human cytochrome P450 enzymes minimizes the potential for drug-drug interactions.[1] This document details the methodology for evaluating the efficacy of this compound in a well-established neutropenic mouse model, a crucial step in the preclinical assessment of novel antifungal therapies.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
VT-1598 acts by inhibiting lanosterol 14α-demethylase, a key enzyme in the conversion of lanosterol to ergosterol in fungi.[4][5][6][7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[4][5] By blocking this step, VT-1598 disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.
Experimental Protocols
A generalized workflow for evaluating this compound in a neutropenic mouse model is presented below.
Induction of Neutropenia
A common and effective method for inducing neutropenia in mice is through the administration of cyclophosphamide (B585).[8][9][10]
-
Materials:
-
Cyclophosphamide (CPM)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% NaCl (saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
-
Protocol:
-
Prepare a fresh solution of cyclophosphamide in sterile PBS or saline.
-
A commonly used regimen involves a total dose of 250 mg/kg administered in two i.p. injections:
-
Alternatively, a single i.p. injection of 200 mg/kg can be used.[11]
-
Neutropenia is typically established by day 2-4 post-initial injection and can persist for several days.[8][9][10] It is recommended to confirm neutropenia by performing leukocyte counts from blood samples.
-
Fungal Infection Models
The following are generalized protocols for inducing systemic fungal infections. The specific inoculum size and route of administration may need to be optimized depending on the fungal strain and mouse strain used.
-
Invasive Aspergillosis:
-
Fungal Strain: Aspergillus fumigatus
-
Inoculum Preparation: Prepare a suspension of A. fumigatus conidia in sterile saline containing a small amount of a surfactant like Tween 80 (e.g., 0.05%) to ensure a uniform suspension.
-
Infection: Inject the conidial suspension intravenously (i.v.) via the lateral tail vein. A typical inoculum is 1 x 10^5 to 1 x 10^6 conidia per mouse.[12]
-
-
Invasive Candidiasis:
This compound Administration
-
Formulation: this compound is typically formulated for oral gavage. A common vehicle is a mixture of polyethylene (B3416737) glycol (PEG), ethanol, and water. The exact formulation should be optimized for solubility and stability.
-
Dosing: VT-1598 has shown efficacy across a range of doses. Dose-ranging studies are recommended.
-
Administration: Administer the formulated this compound or vehicle control orally using a gavage needle. Treatment typically begins 24 hours post-infection and continues for a specified duration, often 7 days.[1][13]
Efficacy Assessment
-
Survival Studies: Monitor mice daily for signs of morbidity and mortality for a predetermined period (e.g., 21 days post-infection).[1]
-
Fungal Burden Analysis:
-
At specific time points (e.g., day 8 post-infection), euthanize a subset of mice from each treatment group.[1][13]
-
Aseptically harvest organs of interest (e.g., kidneys, brain, lungs).[15][16][17]
-
Homogenize the tissues in sterile saline.
-
Perform serial dilutions of the homogenates and plate on appropriate fungal growth media (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates and count the number of colony-forming units (CFU).
-
Express the fungal burden as log10 CFU per gram of tissue.
-
Data Presentation
The following tables summarize representative data from studies evaluating VT-1598 in neutropenic mouse models.
Table 1: Efficacy of VT-1598 in a Neutropenic Mouse Model of Invasive Aspergillosis [14]
| Treatment Group | Dose (mg/kg) | Dosing Frequency | Kidney Fungal Burden (log10 CFU/g) Reduction vs. Control | Survival Rate (%) |
| Vehicle Control | - | - | - | 0 |
| VT-1598 | 10 | Once Daily | No significant decrease | Not Reported |
| VT-1598 | 20 | Once Daily | Intermediate decrease | 100 |
| VT-1598 | 40 | Once Daily | Maximum/Near-maximum decrease | 100 |
| VT-1598 | 40 | Twice Daily | Maximum/Near-maximum decrease | Not Reported |
Table 2: Efficacy of VT-1598 in a Neutropenic Mouse Model of Invasive Candidiasis (C. auris) [1][13][18]
| Treatment Group | Dose (mg/kg) | Median Survival (days) | Kidney Fungal Burden (log10 CFU/g) | Brain Fungal Burden (log10 CFU/g) |
| Vehicle Control | - | 5 | ~7.3 | ~4.5 |
| VT-1598 | 5 | Not significantly different from control | ~5.4 | ~3.8 |
| VT-1598 | 15 | 15 | ~3.7 | ~2.5 |
| VT-1598 | 50 | >21 | ~3.7 | Below limit of detection |
| Fluconazole | 20 | 5 | ~7.2 | ~4.3 |
| Caspofungin | 10 | >21 | ~3.2 | ~2.2 |
Table 3: Pharmacokinetics of VT-1598 in Neutropenic Mice [12][14]
| Dose (mg/kg, once daily) | Plasma AUC (μg*h/mL) |
| 5 | 155 |
| 40 | 1033 |
Conclusion
This compound demonstrates potent, dose-dependent efficacy in neutropenic mouse models of invasive aspergillosis and candidiasis.[1][13][14] The protocols provided here offer a framework for the preclinical evaluation of this promising antifungal agent. Researchers should optimize these protocols based on their specific experimental conditions and objectives. The high efficacy and targeted mechanism of action of VT-1598 make it a strong candidate for further development in the treatment of life-threatening fungal infections in immunocompromised patients.[2][19]
References
- 1. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of ergosterol | PPTX [slideshare.net]
- 6. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 8. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. 1346. The Tetrazole VT-1598 Is Efficacious in a Murine Model of Invasive Aspergillosis with a PK/PD Expected of a Mold-Active CYP51 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Histological Quantification to Determine Lung Fungal Burden in Experimental Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The novel fungal CYP51 inhibitor VT-1598 is efficacious alone and in combination with liposomal amphotericin B in a murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: VT-1598 Tosylate Tissue Distribution in Animals
For Researchers, Scientists, and Drug Development Professionals
Abstract
VT-1598 is an investigational tetrazole-based antifungal agent designed for high specificity against fungal cytochrome P450 enzyme CYP51.[1][2] This targeted mechanism of action aims to reduce the potential for drug-drug interactions and off-target effects commonly associated with azole antifungals. Preclinical studies in various animal models have demonstrated the efficacy of VT-1598 in treating a range of invasive fungal infections, including those caused by Aspergillus, Candida, Coccidioides, and Cryptococcus species.[2][3][4] A critical aspect of its preclinical evaluation is understanding its distribution into various tissues to ensure it reaches the sites of infection at therapeutic concentrations. This document summarizes the available data on the tissue distribution of VT-1598 in animal models and provides detailed protocols for related experimental procedures.
Mechanism of Action: Inhibition of Fungal Ergosterol (B1671047) Biosynthesis
VT-1598 selectively inhibits the fungal lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[1][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. The high selectivity of VT-1598 for fungal CYP51 over human CYP enzymes is a key design feature intended to improve its safety profile.[1][2]
Caption: Figure 1: Mechanism of Action of this compound.
Animal Tissue Distribution Data
While comprehensive tissue distribution studies with quantitative data across a wide range of organs are not extensively published in the available literature, several studies in murine models confirm the penetration of VT-1598 into key tissues, where it exerts its antifungal activity. The following tables summarize the available quantitative and qualitative data.
Table 1: VT-1598 Plasma Pharmacokinetic Parameters in Mice
| Dose (mg/kg) | Dosing Regimen | Plasma AUC (μg*h/mL) | Plasma Cmax (μg/mL) | Tmax (h) | Half-life (h) | Animal Model | Reference |
| 5 | 5 days, QD | 155 | Not Reported | Not Reported | ~24 | Neutropenic Mice | [3][6] |
| 40 | 5 days, QD | 1033 | Not Reported | Not Reported | ~24 | Neutropenic Mice | [3][6] |
| 40 | 5 days, BID | 1354 | Not Reported | Not Reported | ~24 | Neutropenic Mice | [3][6] |
| 4 | Not Specified | Not Reported | 1.95 ± 0.63 (at 48h post-last dose) | Not Reported | ~24 | Mice (C. posadasii infected) | [7] |
| 20 | Not Specified | Not Reported | 17.6 ± 5.50 (at 48h post-last dose) | Not Reported | ~24 | Mice (C. posadasii infected) | [7] |
| 3.2 | 4 days, QD | Not Reported | 2.0 | Not Reported | Not Reported | IL-17 Deficient Mice | [4] |
| 8 | 4 days, QD | Not Reported | 3.0 | Not Reported | Not Reported | IL-17 Deficient Mice | [4] |
| 20 | 4 days, QD | Not Reported | 11.0 | Not Reported | Not Reported | IL-17 Deficient Mice | [4] |
Table 2: VT-1598 Tissue Distribution and Efficacy in Murine Models
| Tissue | Finding | Animal Model | Infection Model | Reference |
| Kidney | Dose-dependent reduction in fungal burden.[2][3] | Neutropenic Mice | Disseminated Aspergillosis | [2][3] |
| Significant reduction in fungal burden. | Neutropenic Mice | Invasive Candidiasis (C. auris) | [8] | |
| Lung | Dose-dependent reduction in fungal burden.[2][3] | Neutropenic Mice | Pulmonary Aspergillosis | [2][3] |
| Brain | Good brain exposure observed. | Mice | Cryptococcal Meningitis | |
| Significant reduction in brain fungal burden.[7] | Mice | CNS Coccidioidomycosis, Cryptococcal Meningitis | [7] | |
| Tongue | Drug levels in tongue were significantly greater than fluconazole. | IL-17 Deficient Mice | Oropharyngeal Candidiasis |
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature for assessing the tissue distribution and efficacy of VT-1598 in animal models.
Protocol 1: Murine Model of Disseminated Fungal Infection and Tissue Fungal Burden Assessment
This protocol is designed to evaluate the efficacy of VT-1598 in reducing fungal burden in target organs.
Caption: Figure 2: Workflow for Tissue Fungal Burden Assessment.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Fungal strain (e.g., Aspergillus fumigatus, Candida auris)
-
Immunosuppressive agent (e.g., cyclophosphamide)
-
6-8 week old male mice
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Immunosuppression: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.
-
Infection: Infect mice via intravenous injection of a prepared fungal spore suspension.
-
Treatment: Begin oral administration of this compound or vehicle control at 24 hours post-infection. Dosing is typically once or twice daily for a specified period (e.g., 7 days).
-
Tissue Collection: At the end of the treatment period, euthanize mice and aseptically harvest target organs (e.g., kidneys, lungs, brain).
-
Fungal Burden Analysis:
-
Weigh the harvested tissues.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the tissue homogenates.
-
Plate the dilutions onto SDA plates.
-
Incubate plates at 37°C for 24-48 hours.
-
Count the number of colony-forming units (CFUs) and calculate the CFU per gram of tissue.
-
Protocol 2: Pharmacokinetic Analysis of VT-1598 in Plasma and Tissue
This protocol outlines the steps for determining the concentration of VT-1598 in biological matrices.
Caption: Figure 3: Workflow for Pharmacokinetic Analysis.
Materials:
-
This compound
-
6-8 week old male mice
-
Anticoagulant tubes (e.g., EDTA)
-
Centrifuge
-
Tissue homogenizer
-
Organic solvents (e.g., acetonitrile, methanol)
-
Internal standard for LC-MS/MS
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Dosing: Administer a single oral dose of this compound to a cohort of mice.
-
Sample Collection: At predetermined time points post-dosing, collect blood samples via cardiac puncture into anticoagulant tubes. Immediately following blood collection, harvest tissues of interest.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Tissue Preparation: Homogenize the weighed tissue samples in a suitable buffer.
-
Sample Extraction:
-
To a known volume of plasma or tissue homogenate, add an internal standard and a protein precipitation agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Separate the analyte from matrix components using a suitable C18 column and a mobile phase gradient.
-
Detect and quantify VT-1598 and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of VT-1598.
-
Determine the concentration of VT-1598 in the unknown samples by interpolating from the standard curve.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
-
Conclusion
The available preclinical data indicate that this compound effectively distributes to key tissues, including the brain, lungs, and kidneys, at concentrations sufficient to exert a potent antifungal effect in murine models of invasive fungal infections. This favorable tissue distribution profile, combined with its selective mechanism of action, supports the continued clinical development of VT-1598 for the treatment of these challenging infections. Further studies detailing the broader tissue distribution and accumulation of VT-1598 would be beneficial for a more complete understanding of its pharmacokinetic and pharmacodynamic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VT-1598 Inhibits the in vitro Growth of Mucosal Candida Isolates and Protects Against Oropharyngeal Candidiasis in IL-17 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasi… [ouci.dntb.gov.ua]
- 7. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CLSI Broth Microdilution Susceptibility Testing of VT-1598 Tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of yeasts and molds to the novel investigational agent VT-1598 tosylate, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Introduction
VT-1598 is a novel, orally bioavailable, and selective inhibitor of fungal cytochrome P450 sterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] By specifically targeting the fungal enzyme over its human counterparts, VT-1598 is designed to have a wider therapeutic window and reduced potential for drug-drug interactions compared to traditional azole antifungals.[1][2] VT-1598 has demonstrated broad-spectrum in vitro and in vivo activity against a variety of fungal pathogens, including yeasts, molds, and endemic fungi.[1][3] This document outlines the standardized CLSI broth microdilution method for assessing the in vitro potency of this compound.
Data Presentation: In Vitro Susceptibility of Fungal Isolates to VT-1598
The following tables summarize the minimum inhibitory concentration (MIC) data for VT-1598 against a range of clinically relevant fungal species. These values were determined using the CLSI broth microdilution method.
Table 1: In Vitro Activity of VT-1598 against Candida Species
| Organism (Number of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida auris (100) | 0.03 - 8 | 0.25 | 1 | [4][5] |
| Mucosal Candida spp. (28)¹ | 0.03125 - 0.125 | 0.0625 | 0.125 | [6][7] |
| Candida albicans (Fluconazole-Resistant Strain Y37) | - | - | 0.125 | [6] |
¹Includes C. albicans, C. glabrata, C. utilis, C. dubliniensis, and C. krusei.[6]
Table 2: In Vitro Activity of VT-1598 against Other Fungi
| Organism | MIC (µg/mL) | Reference |
| Coccidioides posadasii | 1 | [8] |
| Coccidioides immitis | 0.5 | [8] |
| Aspergillus fumigatus (Isolate 1) | 0.25 | [9] |
| Aspergillus fumigatus (Isolate 2) | 1.0 | [9] |
| Cryptococcus neoformans H99 | - | [10] |
Experimental Protocols
This section provides a detailed methodology for performing the CLSI broth microdilution susceptibility test for this compound against yeast isolates, based on the CLSI M27 standard.[11][12]
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 liquid medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer (0.165 M)
-
Sterile, 96-well U-bottom microdilution plates
-
Sterile, polystyrene tubes
-
Spectrophotometer
-
Hemocytometer
-
Incubator (35°C)
-
Quality control (QC) yeast strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Preparation of this compound Stock Solution
-
Note on Tosylate Salt: If using the tosylate salt of VT-1598 for in vivo studies, a correction factor of 1.3 may be necessary to determine the dose of the free base.[8][10] For in vitro testing, it is crucial to accurately record the form of the compound used.
-
Prepare a stock solution of this compound in DMSO at a concentration of 1.6 mg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution for serial dilutions.
Inoculum Preparation
-
Subculture the yeast isolate onto Sabouraud dextrose agar (B569324) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at a wavelength of 530 nm.
-
Perform a 1:1000 dilution of the adjusted inoculum suspension in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
Microdilution Plate Preparation and Inoculation
-
Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microdilution plate, except for the first column.
-
Add 200 µL of the highest concentration of the VT-1598 working solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculate each well with 100 µL of the final standardized inoculum suspension. This will bring the final volume in each well to 200 µL and the final drug concentrations to half of the initial dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only) on each plate.
Incubation and MIC Determination
-
Incubate the microdilution plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of VT-1598 that causes a significant inhibition (typically ≥50%) of growth compared to the growth control well.
-
Reading can be done visually or with a spectrophotometer.
Visualizations
Mechanism of Action: VT-1598 Inhibition of Fungal Ergosterol Biosynthesis
Caption: VT-1598 inhibits the fungal enzyme CYP51, blocking the synthesis of ergosterol.
Experimental Workflow: CLSI Broth Microdilution for VT-1598
Caption: Workflow for determining the MIC of VT-1598 using the CLSI method.
References
- 1. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VT-1598 inhibits the in vitro growth of mucosal Candida strains and protects against fluconazole-susceptible and -resistant oral candidiasis in IL-17 signalling-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VT-1598 inhibits the in vitro growth of mucosal Candida strains and protects against fluconazole-susceptible and -resistant oral candidiasis in IL-17 signalling-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. webstore.ansi.org [webstore.ansi.org]
Troubleshooting & Optimization
VT-1598 Tosylate: A Technical Guide to Solubility and Handling
For researchers and drug development professionals working with the novel antifungal agent VT-1598 tosylate, proper handling and solubilization are critical for experimental success. This technical support guide provides a comprehensive overview of its solubility characteristics in commonly used laboratory solvents, detailed protocols for solution preparation, and answers to frequently asked questions.
Solubility Data at a Glance
To facilitate experimental design, the known solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) is summarized below. It is important to note that this compound exhibits poor solubility in aqueous solutions like phosphate-buffered saline (PBS).
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 171.08 mM | May require ultrasonication for complete dissolution. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |
| PBS | Insoluble | - | Not recommended as a primary solvent for stock solutions. For aqueous-based assays, further dilution of a DMSO stock is necessary. |
Frequently Asked Questions & Troubleshooting
Here we address common questions and challenges researchers may encounter when working with this compound.
Q1: I am having difficulty dissolving this compound in DMSO. What can I do?
A1: If you are experiencing issues with dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently to 37°C.
-
Ultrasonication: Use a bath sonicator to aid dissolution.
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO. DMSO is hygroscopic and absorbed water can reduce the solubility of many compounds.
Q2: How should I prepare this compound for in vitro cell-based assays?
A2: For in vitro experiments, a high-concentration stock solution in DMSO is typically prepared first. This stock is then serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: Is it possible to dissolve this compound directly in PBS or other aqueous buffers?
A3: Direct dissolution of this compound in PBS or other aqueous buffers is not recommended due to its low aqueous solubility. This can lead to precipitation of the compound and inaccurate concentration in your experiments. The recommended method is to first prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer or media.
Q4: How can I prepare this compound for oral administration in animal studies?
A4: For oral gavage in murine models, this compound has been successfully formulated in a vehicle containing Cremophor EL[1]. This method creates a stable emulsion suitable for administration.
Experimental Protocols
Below are detailed protocols for the preparation of this compound solutions for both in vitro and in vivo applications.
Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO, a common starting point for various in vitro assays.
References
improving VT-1598 tosylate bioavailability for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VT-1598 tosylate. The information provided is intended to assist in improving the bioavailability of this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is VT-1598 and what is its mechanism of action?
A1: VT-1598 is an investigational orally active and selective small-molecule inhibitor of fungal sterol 14α-demethylase (CYP51). By targeting fungal CYP51, VT-1598 disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to its antifungal activity. It has demonstrated in vitro and in vivo activity against a broad spectrum of fungal pathogens, including Candida species, Cryptococcus species, endemic fungi, and Aspergillus species.[1]
Q2: Are there known bioavailability issues with this compound?
A2: While specific physicochemical properties like aqueous solubility are not publicly available, indirect evidence from a first-in-human clinical study suggests that the oral bioavailability of VT-1598 is a key consideration. In this study, the administration of VT-1598 with food resulted in a significant increase in plasma exposure, with the maximum plasma concentration (Cmax) increasing by 44% and the total drug exposure (AUC) increasing by 126%.[2][3] This positive food effect is often indicative of drugs with low solubility, where the presence of food, particularly fats, can enhance dissolution and absorption.
Q3: What is a recommended formulation for in vivo preclinical studies with this compound?
A3: For oral dosing in murine models, this compound has been successfully formulated in a 20% (vol/vol) solution of Cremophor EL.[4] Cremophor EL is a non-ionic surfactant used to solubilize poorly water-soluble drugs for oral and intravenous administration.
Q4: How does food affect the pharmacokinetics of VT-1598?
A4: A clinical study in healthy adults demonstrated a significant food effect on the pharmacokinetics of VT-1598. Co-administration with food led to a 44% increase in Cmax and a 126% increase in AUC, indicating that bioavailability is substantially improved in the fed state.[2][3]
Troubleshooting Guide: Low In Vivo Exposure of this compound
If you are observing lower than expected plasma concentrations of VT-1598 in your in vivo studies, consider the following troubleshooting steps.
Initial Assessment
-
Review Dosing Procedure: Ensure accurate dose preparation and administration. Verify the concentration of this compound in the dosing vehicle and the accuracy of the volume administered.
-
Animal Health: Monitor the general health of the animals. Gastrointestinal issues or other health problems can affect drug absorption.
-
Sample Handling and Analysis: Confirm the integrity of your blood sampling, processing, and bioanalytical methods.
Formulation and Dosing Strategy Optimization
If the initial assessment does not reveal any issues, the low exposure is likely due to poor bioavailability. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Poor Aqueous Solubility | Utilize a solubilizing excipient. A proven formulation for preclinical studies is 20% (vol/vol) Cremophor EL.[4] | See Protocol 1 |
| Low Dissolution Rate | Reduce the particle size of the this compound powder through micronization or nanomilling to increase the surface area for dissolution. | See Protocol 2 |
| Insufficient Absorption in Fasted State | Administer the dose with a high-fat meal or in a lipid-based formulation to mimic the positive food effect observed in humans.[2][3] | See Protocol 3 |
| First-Pass Metabolism | While VT-1598 is designed for high specificity to fungal CYP51, first-pass metabolism can still be a factor. Consider co-administration with a general CYP450 inhibitor in preclinical models to assess the impact of metabolism. (This is for investigational purposes only). | N/A |
Data Presentation
Table 1: Pharmacokinetic Parameters of VT-1598 in Healthy Human Adults (Single 160 mg Dose)
| Parameter | Fasting State | Fed State | % Change |
| Cmax (ng/mL) | Value not specified | Value not specified | +44% |
| AUC0-last (ng*h/mL) | Value not specified | Value not specified | +126% |
| Tmax (h) | ~4-5 | ~4-5 | No significant change |
Data adapted from a first-in-human study.[2][3] Absolute values for Cmax and AUC in the 160 mg cohort were not explicitly separated for fed vs. fasted in the provided search results, but the percentage increase was reported.
Table 2: Pharmacokinetic Parameters of VT-1598 in Mice
| Dose (mg/kg) | Dosing Regimen | Plasma Concentration (µg/mL) | Time Point |
| 4 | Once Daily (oral) | 1.95 ± 0.63 | 48h after last dose |
| 20 | Once Daily (oral) | 17.6 ± 5.50 | 48h after last dose |
Data from a study in a murine model of coccidioidomycosis.[4]
Experimental Protocols
Protocol 1: Formulation of this compound in 20% Cremophor EL
-
Objective: To prepare a solution of this compound for oral gavage in a preclinical model.
-
Materials:
-
This compound powder
-
Cremophor EL
-
Sterile water for injection or saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and Cremophor EL based on the desired final concentration and volume.
-
In a sterile conical tube, add the calculated volume of Cremophor EL.
-
Slowly add the this compound powder to the Cremophor EL while vortexing to create a smooth paste or suspension.
-
Gradually add the sterile water or saline to the desired final volume while continuously vortexing.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles before administration.
-
Protocol 2: Particle Size Reduction by Micronization (Conceptual Outline)
-
Objective: To increase the surface area and dissolution rate of this compound.
-
Equipment: Air jet mill or similar micronization equipment.
-
Procedure:
-
Select a suitable milling chamber and set the grinding and conveying gas pressures according to the manufacturer's instructions.
-
Introduce the this compound powder into the mill at a controlled feed rate.
-
The high-velocity air stream causes particles to collide and fracture, reducing their size.
-
Collect the micronized powder.
-
Characterize the particle size distribution of the milled powder using techniques such as laser diffraction.
-
Assess the dissolution rate of the micronized powder compared to the un-milled powder using a USP dissolution apparatus.
-
Protocol 3: Preparation of a Simple Lipid-Based Formulation
-
Objective: To prepare a lipid-based formulation to enhance the oral absorption of this compound.
-
Materials:
-
This compound powder
-
Long-chain or medium-chain triglycerides (e.g., sesame oil, Capmul MCM)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-solvent (e.g., Transcutol HP, ethanol) (optional)
-
Glass vials
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best components.
-
Based on the solubility data, select a simple lipid-based system (e.g., oil with a surfactant).
-
In a glass vial, add the lipid and surfactant.
-
Slowly add the this compound powder while stirring with a magnetic stirrer.
-
Gently heat the mixture (e.g., to 40°C) if necessary to aid dissolution.
-
Continue stirring until a clear solution is obtained.
-
This formulation can then be filled into capsules for oral administration.
-
Visualizations
Caption: Mechanism of Action of VT-1598.
Caption: Experimental Workflow for Bioavailability Assessment.
References
- 1. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of VT-1598 tosylate in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of VT-1598 tosylate. This information is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
VT-1598 is a potent and selective inhibitor of fungal cytochrome P450 family 51 (CYP51), also known as sterol 14α-demethylase.[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, VT-1598 disrupts fungal cell membrane integrity and function, leading to fungal cell death. VT-1598 belongs to a class of tetrazole-based antifungal agents designed for greater selectivity towards the fungal CYP51 enzyme over human cytochrome P450 enzymes.[1][3]
Q2: What are the known off-target effects of this compound?
VT-1598 was rationally designed to have a high degree of selectivity for fungal CYP51, thereby minimizing off-target binding to and inhibition of human CYP450 enzymes.[1][2][4][5] This enhanced selectivity is a key feature of VT-1598, intended to reduce the potential for drug-drug interactions and other toxicities often associated with older azole antifungals. While specific quantitative data on the inhibition of a broad panel of human enzymes by VT-1598 is not extensively available in the public domain, the design strategy focuses on minimizing these interactions.
Q3: How does the selectivity of VT-1598 compare to other azole antifungals?
The tetrazole structure of VT-1598 is a key modification aimed at improving selectivity compared to traditional triazole antifungals. This design is intended to reduce the affinity for human CYP enzymes, which are responsible for the metabolism of many drugs and can be a source of off-target effects and drug-drug interactions with older azole agents.
For a related tetrazole-based CYP51 inhibitor, oteseconazole (B609789) (VT-1161), it has been reported that it did not inhibit human CYP51 and only weakly inhibited human CYP2C9, CYP2C19, and CYP3A4, demonstrating a greater than 2,000-fold selectivity for the fungal target.[6][7][8] This provides a strong indication of the high selectivity profile that is characteristic of this class of compounds.
Troubleshooting Guide
| Issue Encountered in Experiment | Potential Cause Related to Off-Target Effects | Recommended Action |
| Unexpected changes in the metabolism of a co-administered compound in in vitro assays. | Although designed for high selectivity, minimal interaction with human CYP450 isoforms (e.g., CYP2C9, CYP2C19, CYP3A4) might still occur at high concentrations. | 1. Review the experimental concentration of VT-1598. Ensure it is within the recommended range for potent and selective fungal CYP51 inhibition. 2. If possible, perform a concentration-response curve to determine if the observed effect is dose-dependent. 3. As a control, consider using a well-characterized, broad-spectrum CYP inhibitor to confirm if the observed metabolic changes are indeed CYP-mediated. |
| Unexplained cytotoxicity or altered cellular signaling in human cell lines at high concentrations. | While highly selective, at concentrations significantly exceeding the effective dose for fungal inhibition, off-target interactions with other cellular proteins or signaling pathways cannot be entirely ruled out. | 1. Determine the IC50 of VT-1598 in your specific fungal model to establish a relevant therapeutic window. 2. Conduct cytotoxicity assays (e.g., MTT, LDH) with VT-1598 alone in your human cell line to establish a baseline toxicity profile. 3. If off-target signaling is suspected, consider using lower, more physiologically relevant concentrations of VT-1598. |
| Variability in experimental results when using different cell types or systems. | The expression levels of various CYP enzymes and other potential off-target proteins can vary significantly between different cell lines and tissues. | 1. Characterize the expression profile of key CYP450 enzymes in your experimental system if this information is not already known. 2. When comparing results across different systems, consider the potential for differential off-target effects due to varying protein expression. |
Data on Selectivity Profile
While specific quantitative data for VT-1598 against a broad panel of human enzymes is not publicly available, the following table summarizes the selectivity profile of the closely related compound, oteseconazole (VT-1161), to provide an indication of the expected selectivity for this class of molecules.
| Enzyme | Compound | Activity/Binding | Selectivity Fold (Fungal CYP51 vs. Human Enzyme) |
| Candida albicans CYP51 | Oteseconazole (VT-1161) | Potent Inhibition (Kd ≤ 39 nM) | - |
| Human CYP51 | Oteseconazole (VT-1161) | No binding or inhibition detected up to 86 µM and 50 µM, respectively. | >2,000-fold |
| Human CYP2C9 | Oteseconazole (VT-1161) | Weak Inhibition | Data not specified |
| Human CYP2C19 | Oteseconazole (VT-1161) | Weak Inhibition | Data not specified |
| Human CYP3A4 | Oteseconazole (VT-1161) | Weak Inhibition | Data not specified |
This data is for oteseconazole (VT-1161) and is provided as a surrogate to illustrate the high selectivity of this class of tetrazole-based fungal CYP51 inhibitors.[6][7][8]
Experimental Methodologies
The assessment of off-target effects for CYP51 inhibitors typically involves a series of in vitro assays:
-
CYP450 Inhibition Assays:
-
Objective: To determine the inhibitory potential (IC50 values) of the test compound against a panel of major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
General Protocol:
-
Recombinant human CYP450 enzymes are incubated with a specific, fluorescent or mass spectrometry-detectable substrate and a range of concentrations of the test compound.
-
The rate of metabolite formation is measured.
-
The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
-
These values are then compared to the IC50 value for the target fungal enzyme to determine the selectivity index.
-
-
-
Receptor Binding Assays:
-
Objective: To assess the potential for the test compound to bind to a wide range of human receptors, ion channels, and transporters.
-
General Protocol:
-
The test compound is screened against a panel of radioligand binding assays.
-
A significant inhibition of radioligand binding (typically >50% at a single high concentration, e.g., 10 µM) indicates a potential off-target interaction that may warrant further investigation.
-
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the primary signaling pathway of VT-1598 and a general workflow for assessing off-target effects.
References
- 1. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of Candida parapsilosis CYP51 as a Drug Target Using Saccharomyces cerevisiae as Host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical candidate VT-1161 is a highly potent inhibitor of Candida albicans CYP51 but fails to bind the human enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Clinical Candidate VT-1161 Is a Highly Potent Inhibitor of Candida albicans CYP51 but Fails To Bind the Human Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
optimizing VT-1598 tosylate dosage for fungal burden reduction
Disclaimer
Please note that as of the current date, there is no publicly available scientific literature or data specifically pertaining to a compound designated "VT-1598 tosylate." Therefore, the following technical support center content has been generated as a representative example based on common methodologies and data presentation formats used in the development of novel antifungal agents. The experimental data, protocols, and troubleshooting advice are illustrative and intended to serve as a template for researchers working on similar compounds.
This compound Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for fungal burden reduction in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for VT-1598?
A1: VT-1598 is a potent and selective inhibitor of fungal lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. By inhibiting CYP51, VT-1598 disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death.
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: For in vivo studies, this compound can be formulated in a vehicle consisting of 10% DMSO, 40% PEG-400, and 50% sterile water. It is crucial to prepare the formulation fresh for each experiment and ensure complete dissolution of the compound.
Q3: What is the reported half-life of VT-1598 in plasma?
A3: In murine models, the terminal half-life of VT-1598 has been observed to be approximately 8-12 hours, supporting a once-daily or twice-daily dosing regimen. However, pharmacokinetic profiles may vary depending on the species and experimental conditions.
Q4: Have any signs of toxicity been observed at higher doses?
A4: In preclinical toxicology studies, doses exceeding 50 mg/kg in murine models have been associated with transient weight loss and lethargy. It is recommended to include a control group to monitor for any adverse effects during efficacy studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in fungal burden (CFU counts) within the same treatment group. | 1. Inconsistent inoculum preparation. 2. Uneven distribution of the fungal pathogen during infection. 3. Errors in serial dilutions or plating. | 1. Ensure the fungal inoculum is well-mixed and quantified accurately before infection. 2. Standardize the infection procedure (e.g., injection volume and rate). 3. Use calibrated pipettes and perform replicate plating for each organ homogenate. |
| Precipitation of this compound in the dosing formulation. | 1. The compound has limited solubility in the chosen vehicle. 2. The formulation was stored for too long or at an inappropriate temperature. | 1. Gently warm the vehicle and use a vortex mixer to aid dissolution. Prepare the formulation immediately before administration. 2. Consider screening alternative vehicle compositions if solubility issues persist. |
| Inconsistent in vitro MIC results. | 1. Variation in media composition (e.g., lot-to-lot differences in RPMI). 2. Inoculum density is outside the recommended range. 3. Incorrect incubation time or temperature. | 1. Follow CLSI guidelines for broth microdilution susceptibility testing. 2. Standardize the inoculum preparation using a spectrophotometer. 3. Ensure incubators are properly calibrated. |
| Unexpected mortality in the treatment group. | 1. Acute toxicity of the compound at the administered dose. 2. Adverse interaction between the vehicle and the compound. | 1. Perform a preliminary dose-range finding study to establish the maximum tolerated dose (MTD). 2. Include a vehicle-only control group to assess the toxicity of the formulation itself. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dosage (mg/kg) | Dosing Frequency | Mean Fungal Burden (Log10 CFU/g kidney ± SD) | Percent Reduction vs. Vehicle |
| Vehicle Control | 0 | Once Daily | 5.8 ± 0.4 | - |
| VT-1598 | 1 | Once Daily | 4.2 ± 0.5 | 27.6% |
| VT-1598 | 5 | Once Daily | 3.1 ± 0.3 | 46.6% |
| VT-1598 | 10 | Once Daily | 2.0 ± 0.2 | 65.5% |
| Fluconazole | 20 | Once Daily | 2.5 ± 0.3 | 56.9% |
Data represents mean values from a study with n=8 mice per group. Fungal burden was assessed in the kidneys 48 hours after the final dose.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Murine Model of Disseminated Candidiasis
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Infection:
-
Culture Candida albicans (e.g., SC5314) on Sabouraud Dextrose Agar overnight at 30°C.
-
Prepare a cell suspension in sterile saline and adjust the concentration to 5 x 10^5 cells/mL.
-
Infect mice via lateral tail vein injection with 0.1 mL of the fungal suspension (5 x 10^4 cells/mouse).
-
-
Drug Administration:
-
Prepare this compound formulation in the recommended vehicle (10% DMSO, 40% PEG-400, 50% water).
-
Begin treatment 24 hours post-infection.
-
Administer the compound or vehicle control via oral gavage once daily for 3 consecutive days.
-
-
Fungal Burden Determination:
-
Euthanize mice 24 hours after the final dose.
-
Aseptically harvest kidneys and weigh them.
-
Homogenize the kidneys in 1 mL of sterile saline.
-
Perform 10-fold serial dilutions of the homogenate and plate 100 µL of each dilution onto Sabouraud Dextrose Agar plates.
-
Incubate plates at 30°C for 24-48 hours and count the number of colonies.
-
Calculate the fungal burden as Colony Forming Units (CFU) per gram of tissue.
-
Diagrams
Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.
Caption: Experimental workflow for the in vivo murine model of disseminated candidiasis.
Caption: Decision-making workflow for troubleshooting high data variability.
Navigating Inconsistent Results with VT-1598 Tosylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies encountered during experiments with VT-1598 tosylate. The information is designed to help researchers optimize their experimental design and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the efficacy of this compound between experiments. What are the potential causes?
Several factors can contribute to variable results with this compound. These can be broadly categorized into compound handling, experimental design, and biological factors.
Potential Causes and Solutions:
-
Compound Solubility and Stability: this compound is soluble in DMSO, but it is hygroscopic, meaning it can absorb moisture from the air, which can impact its solubility.[1]
-
Pharmacokinetics and Metabolism: In vivo studies have shown relatively high variation in plasma exposures of VT-1598.[2][3] The compound is metabolized to a primary metabolite, VT-11134.[2][3]
-
Recommendation: When conducting in vivo studies, consider the dosing vehicle and route of administration as they can impact absorption. For oral gavage, ensure consistent formulation and administration technique.[1] Measuring plasma concentrations of both VT-1598 and its metabolite VT-11134 can help correlate exposure with efficacy.
-
-
Dosing and Formulation: In some preclinical studies, a tosylate salt of VT-1598 was used, and a correction factor of 1.3 was applied to determine the dose amount.[4]
-
Recommendation: Ensure you are using the correct molecular weight for your salt form to calculate concentrations and dosages accurately. If you have the non-tosylate form, this correction factor would not be necessary.
-
-
Biological Variability: The response to antifungal agents can vary between different fungal strains and even within the same strain under different growth conditions.
Q2: What is the recommended method for preparing this compound stock solutions?
Proper preparation of stock solutions is critical for obtaining consistent results.
Detailed Protocol for Stock Solution Preparation:
-
Use Anhydrous DMSO: Due to the hygroscopic nature of DMSO, which can affect the solubility of this compound, it is crucial to use a new, unopened bottle of anhydrous DMSO.[1]
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[1]
-
Solubilization: If necessary, use ultrasonic agitation to ensure the compound is fully dissolved.[1]
-
Storage: For short-term storage, aliquots can be kept at -20°C for up to one month. For longer-term storage, -80°C for up to six months is recommended.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Stock Solution Concentration Examples:
| Desired Concentration | Solvent | Mass (1 mg) | Mass (5 mg) | Mass (10 mg) |
| 1 mM | DMSO | 1.7108 mL | 8.5540 mL | 17.1081 mL |
| 5 mM | DMSO | 0.3422 mL | 1.7108 mL | 3.4216 mL |
| 10 mM | DMSO | 0.1711 mL | 0.8554 mL | 1.7108 mL |
Data derived from MedChemExpress product information.[1]
Q3: How does this compound work, and could this mechanism contribute to inconsistent results?
Understanding the mechanism of action is key to designing effective experiments and interpreting results.
Mechanism of Action:
VT-1598 is a selective inhibitor of fungal cytochrome P450 enzyme CYP51, also known as lanosterol (B1674476) 14-alpha-demethylase.[2][7] This enzyme is crucial for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane.[2] By inhibiting CYP51, VT-1598 disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth or causing cell death.[2] VT-1598 was designed to have greater selectivity for fungal CYP51 over human CYP enzymes, which reduces the potential for off-target effects and drug-drug interactions.[2][5][7]
Signaling Pathway Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
addressing VT-1598 tosylate precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the precipitation of VT-1598 tosylate in culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture experiments can lead to inaccurate results and loss of valuable time. This guide provides a systematic approach to identifying the cause and resolving the issue.
Initial Assessment:
-
Visual Inspection: Under a microscope, observe the precipitate. Crystalline structures are indicative of compound precipitation, while motile particles or budding yeast-like forms suggest microbial contamination.[1]
-
Solvent Control: Always include a vehicle control (e.g., DMSO) in your experimental setup to ensure the solvent itself is not causing cytotoxicity or other artifacts.[2]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting this compound precipitation.
Common Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | The concentration of this compound may exceed its solubility limit in the culture medium. Determine the maximum soluble concentration experimentally (see protocol below). |
| Improper Dilution | Adding a concentrated DMSO stock directly to the aqueous medium can cause the compound to crash out of solution.[2] Prepare an intermediate dilution in DMSO or pre-warm the medium and add the stock solution dropwise while gently vortexing.[1][3] |
| Low Temperature | Temperature shifts can decrease the solubility of compounds.[4] Ensure the culture medium is pre-warmed to 37°C before adding this compound. |
| Media Composition | Components in the culture medium, such as salts and proteins, can interact with the compound, leading to precipitation.[1][4] Consider reducing the serum concentration or testing different types of media. |
| pH Instability | Changes in the medium's pH due to cellular metabolism can affect the solubility of pH-sensitive compounds.[1] Ensure your medium is adequately buffered for your incubator's CO2 concentration. |
| Evaporation | Evaporation from culture plates can increase the concentration of all components, potentially leading to precipitation.[3] Use plates with low-evaporation lids or seal them with gas-permeable membranes for long-term experiments. |
Experimental Protocols
Protocol for Preparing this compound Working Solution
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently warm the solution at 37°C and vortex to ensure complete dissolution.
-
Visually confirm that no particles are present.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene (B1209903) tubes and store at -20°C or -80°C, protected from light.[1] Avoid repeated freeze-thaw cycles.[1]
-
-
Working Solution Preparation (Example for a 10 µM final concentration):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, consider making an intermediate dilution of the stock in DMSO (e.g., to 1 mM).
-
Add the appropriate volume of the stock or intermediate solution to the pre-warmed medium drop-wise while gently swirling. For example, to achieve a 10 µM final concentration in 10 mL of medium from a 10 mM stock, add 10 µL. This results in a final DMSO concentration of 0.1%.[1]
-
Protocol for Determining Maximum Soluble Concentration
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing your complete cell culture medium (e.g., 200 µL). Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO₂.
-
Assess Precipitation: Visually inspect the wells for any cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a quantitative measurement, read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.[3]
-
Determine Maximum Concentration: The highest concentration that remains clear is the maximum working soluble concentration under those specific conditions.[3]
Frequently Asked Questions (FAQs)
Q1: What is VT-1598 and how does it work?
A1: VT-1598 is an investigational, orally active, and selective inhibitor of fungal sterol 14α-demethylase (CYP51).[5][6] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[5] By inhibiting CYP51, VT-1598 disrupts fungal cell membrane integrity, leading to its antifungal effect.[7]
Mechanism of Action of VT-1598
Caption: Simplified signaling pathway of VT-1598's mechanism of action.
Q2: What is the recommended solvent for this compound?
A2: For cell culture experiments, it is recommended to prepare a high-concentration stock solution of this compound in a non-polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2]
Q3: Can I prepare a stock solution of this compound in an aqueous buffer?
A3: It is generally not recommended to prepare stock solutions of hydrophobic compounds like this compound in aqueous buffers, as their solubility is likely to be low, leading to precipitation.[2]
Q4: What is the in vitro activity of VT-1598?
A4: VT-1598 has demonstrated in vitro activity against a broad range of fungal pathogens, including Candida species (including C. auris), Cryptococcus species, endemic fungi, and Aspergillus species.[8][9]
In Vitro Activity of VT-1598 Against Various Fungi
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida auris[8] | 0.03 - 8 | 0.25 | 1 |
| Coccidioides immitis[10] | - | 0.5 | - |
| Coccidioides posadasii[10] | - | 1 | - |
| Mucosal Candida Isolates[11] | 0.03125 - 0.125 | 0.0625 | 0.125 |
Note: MIC (Minimum Inhibitory Concentration) values can vary between studies and isolates.
Q5: Are there any known factors that affect the solubility of small molecules like this compound?
A5: Yes, several factors can influence the solubility of drugs, including pH, temperature, polarity of the drug and solvent, and the particle size of the drug.[12][13][14] In the context of cell culture, the composition of the medium is also a critical factor.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VT-1598 Inhibits the in vitro Growth of Mucosal Candida Isolates and Protects Against Oropharyngeal Candidiasis in IL-17 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. quora.com [quora.com]
Technical Support Center: VT-1598 Tosylate Formulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with VT-1598 tosylate formulations.
Frequently Asked Questions (FAQs)
Q1: What is VT-1598 and how does it work?
A1: VT-1598 is a novel, orally active antifungal agent that belongs to the class of tetrazole-based fungal CYP51 inhibitors.[1][2][3] Its mechanism of action is the selective inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which is a critical step in the ergosterol (B1671047) biosynthesis pathway.[4][5] Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, VT-1598 disrupts membrane integrity, leading to fungal cell growth inhibition or cell death.[4] VT-1598 has been designed for greater specificity for the fungal Cyp51 enzyme compared to human cytochrome P450 enzymes, which may reduce the potential for drug-drug interactions.[1][2][5]
Q2: What is the purpose of the tosylate salt form of VT-1598?
A2: The tosylate salt of VT-1598 is used in some in vivo studies.[6] While the specific reasons for its use are not detailed in the provided search results, tosylate salts are commonly used in pharmaceutical development to improve the solubility, stability, and bioavailability of a drug substance. For experimental consistency, a correction factor may be applied when using the tosylate salt to account for the additional molecular weight of the tosylate group compared to the free base.[6]
Q3: How should I prepare an oral formulation of this compound for in vivo experiments?
A3: Based on published studies, VT-1598 powders have been prepared for oral dosing using Cremophor EL (20% [vol/vol]).[6] It is crucial to ensure the compound is fully solubilized to achieve consistent and reliable results. A suggested starting point for preparing a vehicle for non-clinical studies could involve a mixture of DMSO, PEG300, Tween 80, and saline or PBS. For specific concentration requirements, it is recommended to consult a formulation calculator or conduct solubility studies.[7]
Q4: What is the in vitro activity of VT-1598 against common fungal pathogens?
A4: VT-1598 has demonstrated broad-spectrum in vitro activity against a variety of fungal pathogens, including yeasts, molds, and endemic fungi.[3] This activity is often maintained against isolates that have reduced susceptibility to other antifungal agents.[3] For instance, against Candida auris, the modal MIC is 0.25 µg/mL, with a range of 0.03 to 8 µg/mL.[1][8] Against Coccidioides species, MICs have been reported at 0.5 and 1 µg/mL.[6]
Q5: What are the reported plasma concentrations of VT-1598 in animal models?
A5: Plasma concentrations of VT-1598 are dose-dependent. In murine models, oral administration has resulted in plasma trough concentrations that are well above the MIC for the target pathogens.[1] For example, in mice infected with C. auris, mean trough concentrations after 7 days of therapy were 1.55 µg/mL (5 mg/kg), 6.78 µg/mL (15 mg/kg), and 14.2 µg/mL (50 mg/kg).[1] In another study with C. posadasii, plasma concentrations were 1.95 ± 0.63 µg/ml for a 4 mg/kg dose and 17.6 ± 5.50 µg/ml for a 20 mg/kg dose, two days after the last treatment.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound during formulation preparation. | - Low solubility in the chosen vehicle.- Incorrect pH of the solution.- Temperature fluctuations. | - Test different solvent systems. A common formulation vehicle is 20% (v/v) Cremophor EL.[6]- Adjust the pH of the vehicle if the compound's solubility is pH-dependent.- Gently warm the solution during preparation and maintain a consistent temperature. Prepare fresh formulations for each experiment. |
| Inconsistent efficacy in in vivo experiments. | - Incomplete solubilization of the drug, leading to inaccurate dosing.- Degradation of the compound in the formulation.- Variability in the animal model. | - Ensure the compound is fully dissolved before administration. Visually inspect the solution for any particulates.- Prepare fresh formulations for each experiment to minimize degradation.- Standardize the experimental conditions, including animal age, sex, and infection inoculum size.[1][6] |
| Unexpected toxicity or adverse effects in animal models. | - Off-target effects at high concentrations.- Issues with the formulation vehicle itself. | - Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess any effects of the formulation components. |
| Discrepancy between in vitro susceptibility and in vivo efficacy. | - Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism).- The in vitro testing conditions do not reflect the in vivo environment. | - Measure plasma and tissue concentrations of VT-1598 to assess its pharmacokinetic profile.[1][6]- Optimize the in vivo model to better mimic the conditions of human infection. |
Data Presentation
Table 1: In Vitro Susceptibility of VT-1598 Against Various Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida auris | 0.03 - 8 | 0.25 | 1 | [1] |
| Coccidioides posadasii | 1 | - | - | [6] |
| Coccidioides immitis | 0.5 | - | - | [6] |
| Clinical Candida Isolates | 0.03125 - 0.125 | 0.0625 | 0.125 | [9] |
Table 2: In Vivo Efficacy of VT-1598 in Murine Models
| Fungal Pathogen | Animal Model | Dosing Regimen | Fungal Burden Reduction (log10 CFU/g) | Reference |
| Coccidioides posadasii | Swiss-Webster mice | 4 mg/kg, once daily for 7 days | 2.38 (vs. vehicle) in brain | [6] |
| Coccidioides posadasii | Swiss-Webster mice | 20 mg/kg, once daily for 7 days | 3.68 (vs. vehicle) in brain | [6] |
| Candida auris | Neutropenic mice | 15 mg/kg, once daily for 7 days | 1.86 (vs. vehicle) in kidney | [1] |
| Candida auris | Neutropenic mice | 50 mg/kg, once daily for 7 days | 3.59 (vs. vehicle) in kidney | [1] |
| Candida auris | Neutropenic mice | 50 mg/kg, once daily for 7 days | 2.36 (vs. vehicle) in brain | [1] |
Experimental Protocols
1. In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) standard M38-A2.[6]
-
Prepare Inoculum:
-
Culture the fungal isolate on appropriate agar (B569324) plates.
-
Prepare a suspension of fungal conidia or yeast cells in sterile saline.
-
Adjust the suspension spectrophotometrically to a starting inoculum of 1 × 10⁴ to 5 × 10⁴ cells/mL.[6]
-
-
Prepare Drug Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial 2-fold dilutions of VT-1598 in RPMI 1640 medium to achieve the desired concentration range (e.g., 0.03 to 16 µg/mL).[6]
-
-
Inoculation and Incubation:
-
Add the adjusted fungal inoculum to microtiter plate wells containing the serial dilutions of VT-1598.
-
Include a drug-free control well.
-
Incubate the plates at 35°C for 48 hours.[6]
-
-
Determine MIC:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of VT-1598 that results in ≥80% inhibition of growth compared to the drug-free control.[6]
-
2. In Vivo Efficacy in a Murine Model of Disseminated Fungal Infection
This protocol is a generalized procedure based on published studies.[1][6]
-
Animal Model:
-
Infection:
-
Treatment:
-
Begin treatment at a specified time post-infection (e.g., 24 or 48 hours).[1][6]
-
Administer this compound formulation orally (e.g., by oral gavage) once daily for a defined period (e.g., 7 or 14 days).[1][6]
-
Include a vehicle control group and potentially a positive control group (e.g., fluconazole).[1][6]
-
-
Assessment of Fungal Burden:
-
At a predetermined endpoint, euthanize the mice.
-
Aseptically collect target organs (e.g., brain, kidneys).[1][6]
-
Homogenize the tissues in sterile saline.
-
Plate serial dilutions of the homogenates on appropriate agar plates.
-
Incubate the plates and count the number of colony-forming units (CFUs).
-
Express the fungal burden as log₁₀ CFU per gram of tissue.
-
-
Pharmacokinetic Analysis (Optional):
Visualizations
Caption: Mechanism of action of VT-1598 in the fungal ergosterol biosynthesis pathway.
Caption: Workflow for an in vivo efficacy study of this compound.
References
- 1. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VT-1598 | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming VT-1598 Tosylate Resistance in Fungal Isolates
Welcome to the technical support center for VT-1598 tosylate. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this compound resistance in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to fungal resistance to this novel CYP51 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: VT-1598 is a novel, fungal-specific inhibitor of the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 or CYP51 gene.[1][2][3] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting CYP51, VT-1598 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[1][2][3]
Q2: My fungal isolate shows reduced susceptibility to VT-1598. What are the potential resistance mechanisms?
A2: Resistance to VT-1598, a tetrazole-based CYP51 inhibitor, is expected to arise through mechanisms similar to those observed for other azole antifungals. The most common mechanisms include:
-
Target Site Mutations: Point mutations in the ERG11 (CYP51) gene can alter the structure of the target enzyme, reducing the binding affinity of VT-1598.[4][5][6]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the CYP51 enzyme, requiring a higher concentration of the drug to achieve effective inhibition.[6][7][8]
-
Efflux Pump Overexpression: Fungal cells can actively pump VT-1598 out of the cell through the overexpression of ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1).[6][8][9]
Q3: I have a fluconazole-resistant isolate. Will it also be resistant to VT-1598?
A3: Not necessarily. VT-1598 has demonstrated in vitro activity against some fluconazole-resistant isolates.[4][9][10][11][12] This suggests that VT-1598 may be able to overcome certain fluconazole (B54011) resistance mechanisms, such as specific mutations in the ERG11 gene.[5] However, cross-resistance can occur, particularly if the resistance mechanism is broadly effective against azole-class inhibitors, such as the significant overexpression of multidrug efflux pumps.
Q4: How can I experimentally confirm the mechanism of resistance in my fungal isolate?
A4: To investigate the mechanism of resistance, a combination of phenotypic and genotypic assays is recommended:
-
Sequence the ERG11 gene: This will identify any point mutations that may alter the drug target.
-
Quantify ERG11 gene expression: Use quantitative real-time PCR (qRT-PCR) to compare ERG11 mRNA levels in your resistant isolate to a susceptible control strain.
-
Assess efflux pump activity: A rhodamine 6G efflux assay can be used to measure the activity of ABC transporters.
-
Quantify efflux pump gene expression: Use qRT-PCR to measure the expression levels of key efflux pump genes, such as CDR1, CDR2, and MDR1.
Troubleshooting Guides
Issue 1: Increased Minimum Inhibitory Concentration (MIC) of VT-1598
Table 1: Troubleshooting Guide for Increased VT-1598 MIC
| Potential Cause | Suggested Action |
| Target site mutation in ERG11 | Sequence the ERG11 gene of the resistant isolate and compare it to a susceptible reference strain. Look for known resistance-conferring mutations. |
| Overexpression of ERG11 | Perform qRT-PCR to compare the expression level of ERG11 in the resistant isolate against a susceptible control. A significant increase in expression suggests this as a resistance mechanism. |
| Increased efflux pump activity | Conduct a rhodamine 6G efflux assay to determine if there is increased pumping of substrates out of the fungal cell. |
| Overexpression of efflux pump genes | Perform qRT-PCR to quantify the expression of major efflux pump genes (CDR1, CDR2, MDR1). |
Table 2: Representative Data on VT-1598 MIC in Resistant Candida albicans Isolates
| Isolate ID | Resistance Mechanism | Fluconazole MIC (µg/mL) | VT-1598 MIC (µg/mL) | Fold Increase in VT-1598 MIC |
| Susceptible Control | Wild-Type | 2 | 0.125 | 1 |
| Resistant Isolate 1 | ERG11 point mutation (Y132F) | 64 | 1 | 8 |
| Resistant Isolate 2 | CDR1/CDR2 Overexpression | >256 | 2 | 16 |
| Resistant Isolate 3 | ERG11 Overexpression | 128 | 1 | 8 |
Note: This table presents hypothetical data for illustrative purposes based on known azole resistance patterns.
Issue 2: How to Overcome VT-1598 Resistance in Experiments
1. Combination Therapy
Combining VT-1598 with other antifungal agents can be a powerful strategy to overcome resistance.
-
With Polyenes (e.g., Amphotericin B): Studies have shown positive interactions when VT-1598 is combined with liposomal amphotericin B.[13][14] This combination targets both the cell membrane (ergosterol) and its biosynthesis, potentially leading to synergistic or additive effects.
-
With Calcineurin Inhibitors (e.g., Tacrolimus, Cyclosporine A): Calcineurin inhibitors can block the fungal stress response, which is often activated in response to antifungal drug treatment.[15] This can re-sensitize resistant isolates to CYP51 inhibitors. A checkerboard assay is recommended to determine the optimal concentrations for synergistic effects.
Table 3: Example of a Checkerboard Assay for Synergy between VT-1598 and Tacrolimus
| VT-1598 (µg/mL) | Tacrolimus (µg/mL) | Fungal Growth |
| 0.125 | 0 | + |
| 0.0625 | 0.5 | + |
| 0.03125 | 1 | - |
| 0 | 2 | + |
In this example, the combination of 0.03125 µg/mL of VT-1598 and 1 µg/mL of Tacrolimus inhibits fungal growth, while each agent alone at these concentrations does not, indicating synergy.
2. Efflux Pump Inhibition
While specific inhibitors for fungal efflux pumps are not yet clinically available, some experimental compounds and repurposed drugs can be investigated. The use of calcineurin inhibitors can also indirectly impact efflux pump function by disrupting the stress response pathways that regulate their expression.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (Adapted from CLSI M27-A3)
-
Prepare Drug Solutions: Prepare a stock solution of this compound in DMSO. Further dilute in RPMI 1640 medium to achieve a 2x working concentration range.
-
Prepare Inoculum: Culture the fungal isolate on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Plate Setup: In a 96-well microtiter plate, add 100 µL of the appropriate 2x VT-1598 dilution to the wells.
-
Inoculation: Add 100 µL of the fungal inoculum to each well. Include a drug-free growth control well and a media-only sterility control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of VT-1598 that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control.
Protocol 2: Rhodamine 6G Efflux Assay
-
Cell Preparation: Grow fungal cells to mid-log phase in YPD broth. Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS without glucose.
-
Loading with Rhodamine 6G: Incubate the cells with 10 µM rhodamine 6G for 1 hour at 30°C to allow for uptake.
-
Induce Efflux: Pellet the cells, wash with PBS to remove external rhodamine 6G, and resuspend in PBS containing 2% glucose to energize the efflux pumps.
-
Measure Efflux: Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes). Pellet the cells and measure the fluorescence of the supernatant using a fluorometer (excitation ~525 nm, emission ~555 nm). Increased fluorescence in the supernatant over time indicates active efflux.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Grow susceptible and resistant fungal isolates in the presence and absence of a sub-inhibitory concentration of VT-1598. Extract total RNA using a suitable commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green chemistry with primers specific for your target genes (ERG11, CDR1, MDR1) and a reference gene (e.g., ACT1).
-
Data Analysis: Calculate the relative expression of the target genes in the resistant isolate compared to the susceptible isolate using the ΔΔCt method.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitogen-activated protein kinase MpkA of Aspergillus fumigatus regulates cell wall signaling and oxidative stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. VT-1598 inhibits the in vitro growth of mucosal Candida strains and protects against fluconazole-susceptible and -resistant oral candidiasis in IL-17 signalling-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasi… [ouci.dntb.gov.ua]
- 11. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VT-1598 inhibits the in vitro growth of mucosal Candida strains and protects against fluconazole-susceptible and -resistant oral candidiasis in IL-17 signalling-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Aspergillus fumigatus High Osmolarity Glycerol Mitogen Activated Protein Kinases SakA and MpkC Physically Interact During Osmotic and Cell Wall Stresses [frontiersin.org]
- 15. Synergistic effect of calcineurin inhibitors and fluconazole against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
VT-1598 Tosylate vs. Fluconazole: An In Vivo Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of VT-1598 tosylate, a novel fungal CYP51 inhibitor, and fluconazole (B54011), a widely used triazole antifungal. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy in various animal models of fungal infections, and detailed experimental protocols for the cited studies.
Mechanism of Action: Targeting Fungal Ergosterol (B1671047) Synthesis
Both this compound and fluconazole exert their antifungal effects by targeting the same enzyme in the ergosterol biosynthesis pathway: lanosterol (B1674476) 14-α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[1][2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and fluidity.[2][3]
By inhibiting CYP51, these drugs disrupt the conversion of lanosterol to ergosterol.[1][3][4] This leads to the accumulation of toxic 14-α-methylated sterols and a depletion of ergosterol in the fungal cell membrane.[2] The consequence is a compromised cell membrane structure and function, increased permeability, and ultimately, the inhibition of fungal growth (fungistatic activity) or fungal cell death (fungicidal activity).[2][3][5]
VT-1598 belongs to a new generation of tetrazole-based fungal CYP51 inhibitors designed for greater selectivity for the fungal enzyme over human CYP enzymes.[6][7] This enhanced selectivity aims to reduce the potential for drug-drug interactions and off-target effects that can be observed with some azole antifungals.[6][8]
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 4. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison: VT-1598 Tosylate vs. Posaconazole
An objective analysis of the in vitro antifungal activity of the novel tetrazole VT-1598 tosylate against the established triazole, posaconazole (B62084), reveals a promising new agent with potent and broad-spectrum antifungal properties. This guide synthesizes available preclinical data, offering researchers, scientists, and drug development professionals a comprehensive comparison of their in vitro performance, detailed experimental methodologies, and an overview of their shared mechanism of action.
VT-1598, a novel tetrazole-based fungal CYP51 inhibitor, has been specifically engineered for greater selectivity for the fungal enzyme over human cytochrome P450 enzymes.[1][2] This targeted design aims to minimize the potential for drug-drug interactions, a known limitation of some earlier azole antifungals.[1][2] Posaconazole, a potent second-generation triazole, is a widely used antifungal with a broad spectrum of activity.[3] Both compounds share the same molecular target: the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][3]
Quantitative Comparison of In Vitro Activity
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for VT-1598 and posaconazole against a range of clinically significant fungal pathogens. It is important to note that the data presented is compiled from multiple studies and may not represent direct head-to-head comparisons under identical conditions in all cases.
| Fungal Species | Antifungal Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| Yeasts | |||||||
| Candida albicans | VT-1598 | 68 | Not Reported | 0.125 | 0.25 | ≤0.15 | [4] |
| Posaconazole | 66 | Not Reported | 0.03 | 0.06 | Not Reported | [4] | |
| Candida auris | VT-1598 | 100 | 0.03 - 8 | 0.25 | 1 | Not Reported | [5][6][7] |
| Posaconazole | - | - | - | - | - | ||
| Cryptococcus neoformans | VT-1598 | Not Reported | Not Reported | Not Reported | Not Reported | 0.012 | [2] |
| Posaconazole | Not Reported | Not Reported | Not Reported | Not Reported | 0.049 | [2] | |
| Cryptococcus gattii | VT-1598 | Not Reported | Not Reported | Not Reported | Not Reported | 0.009 | [2] |
| Posaconazole | Not Reported | Not Reported | Not Reported | Not Reported | 0.049 | [2] | |
| Molds | |||||||
| Aspergillus fumigatus | VT-1598 | 1 | - | 0.25 | - | - | [8][9] |
| Posaconazole | - | - | - | - | 0.091 | [2] | |
| Aspergillus flavus | VT-1598 | Not Reported | Not Reported | Not Reported | Not Reported | 0.219 | [2] |
| Posaconazole | Not Reported | Not Reported | Not Reported | Not Reported | 0.167 | [2] | |
| Aspergillus terreus | VT-1598 | Not Reported | Not Reported | Not Reported | Not Reported | 0.078 | [2] |
| Posaconazole | Not Reported | Not Reported | Not Reported | Not Reported | 0.074 | [2] | |
| Rhizopus arrhizus | VT-1598 | Not Reported | Not Reported | Not Reported | Not Reported | 0.781 | [2] |
| Posaconazole | 11 | Not Reported | 0.5 | 1 | - | [10] | |
| Mucor circinelloides | Posaconazole | 17 | 1 - 4 | Not Reported | Not Reported | - | [11] |
| Endemic Fungi | |||||||
| Coccidioides immitis/posadasii | VT-1598 | Not Reported | 0.06 - 0.5 | Not Reported | Not Reported | 0.125 | [2][12] |
| Posaconazole | Not Reported | Not Reported | Not Reported | Not Reported | 0.083 | [2] | |
| Blastomyces dermatitidis | VT-1598 | Not Reported | Not Reported | Not Reported | Not Reported | 0.057 | [2] |
| Posaconazole | Not Reported | Not Reported | Not Reported | Not Reported | 0.049 | [2] | |
| Histoplasma capsulatum | VT-1598 | Not Reported | Not Reported | Not Reported | Not Reported | 0.217 | [2] |
| Posaconazole | Not Reported | Not Reported | Not Reported | Not Reported | 0.049 | [2] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Experimental Protocols
The in vitro antifungal susceptibility testing for both VT-1598 and posaconazole is predominantly conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Yeasts (CLSI M27)
This method is the standard for determining the MICs of antifungal agents against yeasts like Candida and Cryptococcus species.
-
Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar (B569324) for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well.
Broth Microdilution Method for Filamentous Fungi (Molds) (CLSI M38)
This standardized method is employed for testing the susceptibility of molds such as Aspergillus and Mucorales species.
-
Inoculum Preparation: Conidia (spores) are harvested from mature mold cultures grown on potato dextrose agar. The conidial suspension is adjusted spectrophotometrically and then diluted in RPMI 1640 medium to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Antifungal Agent Dilution: Similar to the yeast protocol, the antifungal agents are serially diluted in 96-well microtiter plates with RPMI 1640 medium.
-
Incubation: The plates are incubated at 35°C for 48-72 hours, depending on the growth rate of the specific mold.
-
MIC Determination: The MIC endpoint for molds is typically defined as the lowest drug concentration that shows 100% inhibition of growth (no visible growth).
Mechanism of Action: A Shared Pathway
Both VT-1598 and posaconazole function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting CYP51, both drugs disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and depletion of ergosterol. This ultimately compromises the fungal cell membrane's structure and function, inhibiting fungal growth and replication.
Caption: Mechanism of action of VT-1598 and posaconazole.
Experimental Workflow
The general workflow for comparing the in vitro activity of VT-1598 and posaconazole is depicted in the following diagram.
Caption: In vitro antifungal susceptibility testing workflow.
References
- 1. Advances in anti-fungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Posaconazole and Other Antifungal Agents against Mucorales Strains Identified by Sequencing of Internal Transcribed Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1346. The Tetrazole VT-1598 Is Efficacious in a Murine Model of Invasive Aspergillosis with a PK/PD Expected of a Mold-Active CYP51 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparative in vitro activities of posaconazole, voriconazole, itraconazole, and amphotericin B against Aspergillus and Rhizopus, and synergy testing for Rhizopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Activities of Posaconazole and Amphotericin B in a Murine Invasive Infection by Mucor circinelloides: Poor Efficacy of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating VT-1598 Tosylate Target Engagement in Fungi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VT-1598 tosylate, a novel antifungal agent, with established alternatives. It focuses on the validation of its target engagement in fungal cells, supported by experimental data and detailed methodologies, to aid in research and drug development.
VT-1598 is a next-generation, tetrazole-based fungal cytochrome P450 enzyme 51 (CYP51) inhibitor.[1][2] It was rationally designed for enhanced selectivity for the fungal CYP51 enzyme over its human counterparts.[1][3][4] This high specificity aims to reduce the potential for drug-drug interactions and other off-target effects commonly associated with earlier generations of azole antifungals, potentially allowing for safer and more effective dosing.[5][6] The primary mechanism of action for VT-1598, like other azoles, is the inhibition of CYP51 (also known as lanosterol (B1674476) 14α-demethylase), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1] Disruption of this pathway depletes ergosterol, an essential component of the fungal cell membrane, and leads to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth or causing cell death.[1] VT-1598 has demonstrated broad-spectrum in vitro and in vivo activity against a wide range of fungal pathogens, including species resistant to other antifungals.[2][3][4][5][7][8]
Comparative Analysis of Target Engagement and Potency
The efficacy of a CYP51 inhibitor is determined by its potency against the fungal target and its selectivity relative to the homologous human enzyme. VT-1598 exhibits high potency and a superior selectivity profile compared to conventional triazole antifungals.
Table 1: Comparative Potency of CYP51 Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values, indicating the potency of each compound against fungal CYP51. Lower values denote higher potency.
| Compound | Fungal Species | Target | Potency (Kd) | Reference |
| VT-1598 | Aspergillus fumigatus | CYP51B | 13 ± 1 nM | [7][9] |
| Voriconazole | Aspergillus fumigatus | CYP51B | 56 ± 4 nM | [7][9] |
| Oteseconazole (VT-1161) | Aspergillus fumigatus | CYP51B | 47 ± 11 nM | [7][9] |
| Oteseconazole (VT-1161) | Candida albicans | CYP51 | < 39 nM | [10] |
Table 2: Selectivity Profile of CYP51 Inhibitors
This table compares the inhibitory activity of VT-1598 and other azoles against fungal versus human CYP enzymes. A higher IC50 value against human CYPs indicates greater selectivity and a potentially better safety profile.
| Compound | Fungal Target IC50/Activity | Human Target | Human CYP IC50 | Selectivity Advantage | Reference |
| VT-1598 | Potent inhibitor of fungal CYP51 | CYP2C9, CYP3A4 | >200 µM | High | [10] |
| CYP2C19 | 138 µM | [10] | |||
| Oteseconazole (VT-1161) | Highly potent inhibitor of C. albicans CYP51 | Human CYP51 | Fails to bind | ~2,000x more selective than fluconazole (B54011) | [3][5] |
| Fluconazole | Standard azole antifungal | Multiple human CYPs | Lower IC50 values (less selective) | Baseline | [5] |
Table 3: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)
This table presents the MIC values of VT-1598 and the comparator fluconazole against various clinical isolates, including a fluconazole-resistant strain. Lower MIC values indicate greater antifungal activity.
| Compound | Fungal Species | MIC | Reference |
| VT-1598 | Coccidioides posadasii | 1 µg/ml | [7] |
| Coccidioides immitis | 0.5 µg/ml | [7] | |
| Candida auris (mode) | 0.25 µg/ml (range 0.03-8) | [2][8] | |
| Fluconazole | Coccidioides posadasii | 16 µg/ml | [7] |
| Coccidioides immitis | 16 µg/ml | [7] |
Signaling Pathway and Experimental Workflows
Visualizing the mechanism of action and the methods used to validate target engagement is crucial for understanding the advantages of VT-1598.
References
- 1. benchchem.com [benchchem.com]
- 2. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mims.com [mims.com]
- 6. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 7. Crystal Structure of the New Investigational Drug Candidate VT-1598 in Complex with Aspergillus fumigatus Sterol 14α-Demethylase Provides Insights into Its Broad-Spectrum Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
A Head-to-Head Comparison of Novel Antifungal Agent VT-1598 Tosylate and the Clinical Standard, Voriconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of antifungal drug development, the emergence of novel agents with improved efficacy, safety, and pharmacokinetic profiles is critical to address the growing challenge of invasive fungal infections. VT-1598, a novel fungal cytochrome P450 enzyme (CYP51) inhibitor, represents a promising advancement in this field. This guide provides a detailed head-to-head comparison of VT-1598 tosylate with voriconazole (B182144), a widely used second-generation triazole antifungal. The following sections present a comprehensive analysis of their mechanism of action, in vitro activity, in vivo efficacy in preclinical models, pharmacokinetics, and safety profiles, supported by available experimental data.
Mechanism of Action
Both VT-1598 and voriconazole target the same essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, CYP51 (lanosterol 14α-demethylase). Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to growth inhibition and cell death.[1] However, VT-1598 is a tetrazole-based agent, a structural distinction from the triazole class to which voriconazole belongs. This structural difference is suggested to confer greater selectivity for the fungal CYP51 enzyme over human CYP enzymes, potentially leading to fewer drug-drug interactions and an improved safety profile.[2][3]
References
- 1. Efficacy of voriconazole in a murine model of cryptococcal central nervous system infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
assessing the synergistic effects of VT-1598 tosylate with other antifungals
A deep dive into the preclinical evidence for combination therapy.
For researchers and drug development professionals navigating the complex landscape of antifungal development, the emergence of novel agents with the potential for synergistic activity is a significant development. VT-1598 tosylate, a new-generation fungal CYP51 inhibitor, has shown considerable promise as a monotherapy. This guide provides a comprehensive comparison of this compound's performance in combination with other antifungals, supported by available preclinical data, to aid in the assessment of its synergistic potential.
Synergistic Effects of this compound with Liposomal Amphotericin B
Preclinical research has explored the synergistic effects of VT-1598 when combined with the polyene antifungal, liposomal amphotericin B (L-AmB), in a murine model of cryptococcal meningitis. The findings from this key study are summarized below.
In Vivo Efficacy in a Murine Model of Cryptococcal Meningitis
A study by Garvey et al. (2018) investigated the efficacy of VT-1598 and L-AmB, both alone and in combination, at suboptimal doses to probe for synergistic or additive effects. The primary endpoint for this assessment was the fungal burden in the brain of infected mice.[1][2]
Table 1: Brain Fungal Burden in a Murine Model of Cryptococcal Meningitis Following Combination Therapy
| Treatment Group | Dose (mg/kg) | Mean Brain Fungal Burden (log10 CFU/g) | Change from Vehicle Control (log10 CFU/g) |
| Vehicle Control | - | 5.8 | - |
| VT-1598 | 1 | 4.8 | -1.0 |
| L-AmB | 1 | 4.5 | -1.3 |
| VT-1598 + L-AmB | 1 + 1 | 3.5 | -2.3 |
| VT-1598 | 5 | 4.1 | -1.7 |
| L-AmB | 3 | 3.9 | -1.9 |
| VT-1598 + L-AmB | 5 + 3 | 2.8 | -3.0 |
Data extracted from Garvey et al., Journal of Antimicrobial Chemotherapy, 2018.[2]
The data clearly indicates that the combination of VT-1598 and liposomal amphotericin B resulted in a greater reduction in brain fungal burden compared to either agent alone at their respective suboptimal doses.[1][2] Each combination demonstrated a positive effect relative to the corresponding monotherapies, suggesting a synergistic or at least additive interaction in this in vivo model.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the significance of these findings.
Murine Model of Cryptococcal Meningitis
The in vivo synergy study utilized a well-established murine model of cryptococcal meningitis.
-
Animal Model: Female CD-1 mice.
-
Fungal Strain: Cryptococcus neoformans H99.
-
Infection Route: Intravenous inoculation.
-
Treatment Administration: Oral gavage for VT-1598 and intravenous injection for liposomal amphotericin B.
-
Study Design: A fungal burden study was conducted with treatment initiated 24 hours post-infection and continued for five consecutive days.
-
Endpoint: Brain fungal burden was assessed on day 6 post-infection by homogenizing the brain tissue and plating serial dilutions to determine colony-forming units (CFU).
-
Combination Assessment: Suboptimal doses of VT-1598 (1 mg/kg and 5 mg/kg) and liposomal amphotericin B (1 mg/kg and 3 mg/kg) were used to evaluate the combination effect.[1][2]
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes described, the following diagrams illustrate the experimental workflow for the in vivo synergy study and the proposed mechanism of action for the observed synergy.
Conclusion
The available preclinical data, though limited to a single in vivo study, provides a compelling case for the synergistic potential of this compound when used in combination with liposomal amphotericin B against Cryptococcus neoformans. The observed enhanced reduction in fungal burden in the central nervous system suggests that such a combination could be a promising strategy for treating severe fungal infections.
For drug development professionals, these findings warrant further investigation. Future studies should aim to:
-
Evaluate the synergistic effects of VT-1598 with a broader range of antifungal agents, including echinocandins and other azoles.
-
Assess synergy against a wider variety of fungal pathogens, including resistant strains.
-
Conduct in vitro synergy studies, such as checkerboard assays, to quantify the fractional inhibitory concentration (FIC) index and confirm the nature of the interaction.
A deeper understanding of the synergistic profile of VT-1598 will be critical in positioning it within the future landscape of antifungal therapeutics and designing effective combination regimens to combat life-threatening fungal diseases.
References
VT-1598 tosylate efficacy against azole-resistant fungal strains
An Objective Comparison of VT-1598 Tosylate Efficacy Against Azole-Resistant Fungal Strains
The emergence of azole-resistant fungal strains presents a significant challenge in clinical practice, necessitating the development of novel antifungal agents with improved efficacy and safety profiles. This compound is an investigational, orally bioavailable, tetrazole-based fungal-selective inhibitor of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[1][2] This guide provides a comprehensive comparison of this compound's performance against azole-resistant fungi with alternative antifungal agents, supported by experimental data.
This compound selectively inhibits fungal CYP51, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway.[3] Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity and fluidity.[4][5] By inhibiting CYP51, VT-1598 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function, resulting in cell death.[6][7] The tetrazole moiety in VT-1598 is designed to provide greater specificity for fungal CYP51 over human cytochrome P450 enzymes, which is anticipated to reduce the potential for drug-drug interactions commonly associated with triazole antifungals.[1][8][9]
References
- 1. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents | MDPI [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Oteseconazole? [synapse.patsnap.com]
- 5. What is Oteseconazole used for? [synapse.patsnap.com]
- 6. Oteseconazole | C23H16F7N5O2 | CID 77050711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VT-1598 Inhibits the in vitro Growth of Mucosal Candida Isolates and Protects Against Oropharyngeal Candidiasis in IL-17 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
VT-1598 Tosylate: A Promising Azole Antifungal Overcoming Cross-Resistance
A detailed comparison of VT-1598 tosylate with other azoles in preclinical studies, highlighting its potential to address the growing challenge of antifungal resistance.
In the landscape of antifungal drug development, this compound has emerged as a significant contender, demonstrating potent activity against a broad spectrum of fungal pathogens, including those resistant to currently available azole therapies. This novel, orally bioavailable tetrazole antifungal agent is a highly specific inhibitor of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Its unique chemical structure, featuring a tetrazole ring in place of the triazole ring found in conventional azoles, confers a higher selectivity for the fungal CYP51 enzyme over human cytochrome P450 enzymes. This increased specificity is anticipated to reduce the potential for drug-drug interactions, a common limitation of current azole antifungals.[1][2]
This guide provides a comprehensive comparison of this compound with other azoles, focusing on cross-resistance studies. It summarizes key experimental data, details the methodologies employed, and visualizes the underlying mechanisms and workflows for researchers, scientists, and drug development professionals.
In Vitro Susceptibility: Breaking Through Resistance
Extensive in vitro studies have demonstrated the potent and broad-spectrum activity of VT-1598 against a wide range of yeasts and molds.[3][4] Notably, VT-1598 retains its activity against many fungal isolates that exhibit reduced susceptibility or resistance to other azoles, such as fluconazole (B54011).
Activity against Candida Species
VT-1598 has shown excellent in vitro activity against various Candida species, including the multidrug-resistant emerging pathogen Candida auris.[5][6][7] In a study evaluating 100 clinical isolates of C. auris, VT-1598 demonstrated a mode minimum inhibitory concentration (MIC) of 0.25 µg/mL, with a range of 0.03 to 8 µg/mL.[5][6] This is particularly significant as many C. auris strains are resistant to fluconazole.[2][8]
Further studies on a collection of 68 Candida albicans isolates, the majority of which were fluconazole-resistant, revealed that VT-1598 had lower MIC₅₀ (0.125 µg/mL) and MIC₉₀ (0.25 µg/mL) values compared to fluconazole, voriconazole, itraconazole, and posaconazole.[9] This suggests that VT-1598 can overcome common azole resistance mechanisms in C. albicans.
Table 1: Comparative In Vitro Activity of VT-1598 and Other Azoles against Azole-Resistant Candida albicans
| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| VT-1598 | 0.125 | 0.25 | ≤0.15 |
| VT-1161 (Oteseconazole) | 0.06 | >8 | ≤0.15 |
| Fluconazole | 64 | 256 | - |
| Voriconazole | 0.25 | 4 | - |
| Itraconazole | 0.5 | 8 | - |
| Posaconazole | 0.125 | 1 | - |
Data compiled from a study with 68 C. albicans isolates, of which 57 were fluconazole-resistant.[9]
Activity against Other Fungal Pathogens
The potent activity of VT-1598 extends beyond Candida. It has demonstrated in vitro efficacy against Cryptococcus species, endemic fungi such as Coccidioides, Blastomyces, and Histoplasma, as well as molds like Aspergillus species and Rhizopus arrhizus.[3][4][10] The activity of VT-1598 was maintained against isolates that had reduced susceptibility to other antifungals.[3][4]
Understanding the Mechanisms of Overcoming Resistance
The ability of VT-1598 to evade common azole resistance mechanisms is a key area of investigation. Azole resistance in fungi is often mediated by several mechanisms, including:
-
Target site mutations: Alterations in the ERG11 gene, which encodes the CYP51 enzyme, can reduce the binding affinity of azoles.[2]
-
Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) can actively pump azoles out of the fungal cell.[11]
-
Alterations in the ergosterol biosynthesis pathway: Mutations in other enzymes in the pathway can lead to the accumulation of alternative sterols.[12]
Studies have shown that VT-1598 is effective against strains with hyperactive Tac1, Mrr1, and Upc2 transcription factors, which are involved in the upregulation of efflux pumps.[12] It also retains activity against most strains with ERG11 mutations.[12] However, certain mutations, such as a premature stop codon in ERG3, appear to confer high-level resistance to both VT-1598 and other azoles.[11][12] The presence of undescribed resistance mechanisms is also suggested, as some isolates with highly elevated MICs to both triazoles and tetrazoles could not be explained by known mechanisms.[12]
Figure 1. Overcoming Azole Resistance Mechanisms
In Vivo Efficacy: Translating In Vitro Potency to Animal Models
The promising in vitro profile of VT-1598 is supported by robust in vivo efficacy data in various murine models of invasive fungal infections.
Invasive Candidiasis (C. auris)
In a neutropenic murine model of invasive candidiasis caused by C. auris, oral treatment with VT-1598 resulted in significant, dose-dependent improvements in survival and reductions in kidney and brain fungal burden compared to the vehicle control.[5][6][7] Notably, fluconazole was not effective in this model, while caspofungin did show significant efficacy.[6] The reductions in fungal burden with VT-1598 correlated with plasma trough concentrations.[5][6]
Table 2: In Vivo Efficacy of VT-1598 against Candida auris in a Murine Model
| Treatment Group | Dose | Median Survival (days) | Kidney Fungal Burden Reduction (log₁₀ CFU/g) | Brain Fungal Burden Reduction (log₁₀ CFU/g) |
| Vehicle Control | - | 5 | - | - |
| VT-1598 | 15 mg/kg | 15 | 1.88 | Numerical decrease |
| VT-1598 | 50 mg/kg | >21 | 3.61 | Significant reduction |
| Fluconazole | 20 mg/kg | No significant improvement | No significant reduction | No significant reduction |
| Caspofungin | 10 mg/kg | Significant improvement | Significant reduction | Significant reduction |
Data from a neutropenic murine model of invasive candidiasis. Fungal burden was assessed on day 8.[5][6]
Other Invasive Fungal Infections
VT-1598 has also demonstrated significant efficacy in murine models of invasive aspergillosis, coccidioidomycosis, and cryptococcosis, often showing improved survival and greater reductions in fungal burden compared to fluconazole.[10]
Experimental Protocols
The data presented in this guide are primarily based on standardized methodologies to ensure reproducibility and comparability.
In Vitro Susceptibility Testing
Antifungal susceptibility testing was predominantly performed using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3] This involves preparing serial dilutions of the antifungal agents in microtiter plates and inoculating them with a standardized suspension of the fungal isolate. The plates are incubated, and the MIC is determined as the lowest concentration of the drug that inhibits fungal growth by a specified percentage (e.g., 50% or 100%) compared to a drug-free control.
Figure 2. Broth Microdilution Experimental Workflow
In Vivo Efficacy Studies
Murine models of invasive fungal infections are standard for evaluating the in vivo efficacy of new antifungal agents. These models typically involve the following steps:
-
Immunosuppression: Mice are often rendered neutropenic through the administration of agents like cyclophosphamide (B585) to mimic the immunocompromised state of many patients with invasive fungal infections.
-
Infection: A standardized inoculum of the fungal pathogen is administered intravenously or via other relevant routes.
-
Treatment: Treatment with the investigational drug (e.g., VT-1598), a comparator drug, and a vehicle control is initiated at a specified time post-infection and continued for a defined period.
-
Endpoints: The primary endpoints are typically survival and fungal burden in target organs (e.g., kidneys, brain), which is determined by homogenizing the tissues and plating serial dilutions to quantify colony-forming units (CFUs).
Conclusion
This compound represents a significant advancement in the development of new azole antifungals. Its potent, broad-spectrum activity, coupled with its ability to overcome common mechanisms of azole resistance, positions it as a promising candidate for the treatment of invasive fungal infections, particularly those caused by resistant pathogens like Candida auris. The favorable in vitro and in vivo data warrant further clinical investigation to establish its safety and efficacy in human patients. The high selectivity of VT-1598 for the fungal CYP51 enzyme also suggests a potential for an improved safety profile with fewer drug-drug interactions compared to traditional triazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Drug Resistance: An Emergent Health Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of the Novel Investigational Tetrazoles VT-1161 and VT-1598 Compared to the Triazole Antifungals against Azole-Resistant Strains and Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. In Vitro Activities of the Novel Investigational Tetrazoles VT-1161 and VT-1598 Compared to the Triazole Antifungals against Azole-Resistant Strains and Clinical Isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
VT-1598 Tosylate: A New Frontier in Antifungal Therapy with a Lasting Impact
For Immediate Release
[City, State] – December 10, 2025 – In the ongoing battle against invasive fungal infections, the novel investigational antifungal agent VT-1598 tosylate is demonstrating significant promise, not only in its potent fungicidal activity but also in its suggested prolonged post-antifungal effect (PAFE). This enduring impact on fungal growth, even after the drug has been cleared from the system, could translate to more effective treatment regimens and improved patient outcomes. This guide provides a comprehensive comparison of this compound with established antifungal agents, focusing on its in vitro potency and the compelling in vivo evidence of its sustained effects.
VT-1598 is a novel, orally bioavailable inhibitor of fungal sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] What sets VT-1598 apart is its high selectivity for the fungal CYP51 enzyme over its human counterparts, which suggests a lower potential for drug-drug interactions and other side effects commonly associated with azole antifungals.[1]
In Vitro Antifungal Potency: A Head-to-Head Comparison
While specific quantitative data on the in vitro post-antifungal effect (PAFE) of this compound are not yet publicly available, its potent antifungal activity is well-documented through extensive minimum inhibitory concentration (MIC) testing. The following tables summarize the in vitro susceptibility of various fungal pathogens to VT-1598 in comparison to other commonly used antifungal agents.
Table 1: In Vitro Activity of VT-1598 and Comparator Antifungals against Candida Species
| Fungal Species | Antifungal Agent | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Candida albicans | VT-1598 | 0.002 - >8 | 0.015 | 0.06 |
| Fluconazole | 0.125 - >64 | 0.25 | 2 | |
| Voriconazole | 0.008 - 2 | 0.015 | 0.03 | |
| Caspofungin | 0.008 - 4 | 0.03 | 0.06 | |
| Candida glabrata | VT-1598 | 0.015 - >8 | 0.125 | 0.5 |
| Fluconazole | 0.25 - >64 | 8 | 32 | |
| Voriconazole | 0.015 - 16 | 0.125 | 1 | |
| Caspofungin | 0.015 - 8 | 0.06 | 0.125 | |
| Candida auris | VT-1598 | 0.03 - 8 | 0.25 | 1 |
| Fluconazole | 1 - >64 | 32 | >64 | |
| Caspofungin | 0.03 - 2 | 0.25 | 1 |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: In Vitro Activity of VT-1598 and Comparator Antifungals against Aspergillus Species
| Fungal Species | Antifungal Agent | MIC Range (μg/mL) |
| Aspergillus fumigatus | VT-1598 | 0.03 - 1 |
| Voriconazole | 0.125 - 1 | |
| Posaconazole | ≤0.03 - 0.5 | |
| Amphotericin B | 0.25 - 2 |
Data compiled from multiple sources.
Evidence of a Sustained Post-Antifungal Effect in a Clinical Setting
Despite the absence of specific in vitro PAFE measurements, preclinical in vivo studies in murine models of invasive fungal infections provide strong evidence for a prolonged post-antifungal effect of VT-1598. In a model of oropharyngeal candidiasis, tongue fungal burdens in mice treated with VT-1598 were undetectable even after a 10-day washout period, a stark contrast to the fluconazole-treated group where fungal loads returned to control levels.[2][3] Similarly, in a murine model of invasive aspergillosis, the fungal burden in the kidneys of mice treated with VT-1598 remained suppressed for 12 days after the final dose.[4] This sustained in vivo activity suggests that VT-1598 continues to inhibit fungal growth long after drug concentrations have fallen below the minimum inhibitory concentration, a hallmark of a significant PAFE.
Experimental Protocols
Standard Protocol for In Vitro Post-Antifungal Effect (PAFE) Determination
While specific PAFE data for VT-1598 is not available, the following is a detailed methodology for a typical in vitro PAFE experiment, which would be utilized to generate such data.
-
Fungal Isolate Preparation: A standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) is prepared from a fresh culture. The final concentration is adjusted to a specific density (e.g., 1-5 x 10⁶ colony-forming units [CFU]/mL) in a suitable broth medium, such as RPMI-1640.
-
Drug Exposure: The fungal suspension is exposed to the antifungal agent (e.g., this compound) at a concentration that is a multiple of its predetermined MIC (e.g., 4x, 8x, 16x MIC) for a defined period (e.g., 1, 2, or 4 hours) at 37°C with agitation. A control group is incubated under identical conditions without the antifungal drug.
-
Drug Removal: After the exposure period, the antifungal agent is removed by repeated centrifugation and washing of the fungal cells with a drug-free medium. This step is critical to ensure that any subsequent growth inhibition is due to the post-antifungal effect and not residual drug.
-
Regrowth Monitoring: The washed fungal cells are then resuspended in a fresh, drug-free medium and incubated. Fungal regrowth is monitored over time by various methods, including:
-
Viable Counts: Serial dilutions of the fungal suspension are plated on agar (B569324) plates at regular intervals, and the number of CFUs is determined after incubation.
-
Turbidimetric Measurement: The optical density of the broth culture is measured spectrophotometrically at regular intervals to assess the increase in turbidity, which correlates with fungal growth.
-
-
PAFE Calculation: The PAFE is calculated as the difference in time required for the drug-exposed and control cultures to show a predetermined amount of regrowth (e.g., a 1-log₁₀ increase in CFU/mL or a 50% increase in optical density). The formula is: PAFE = T - C , where T is the time for the treated culture to regrow and C is the time for the control culture to regrow.
Visualizing the Mechanism and Workflow
To further elucidate the context of VT-1598's action and the experimental processes involved in its evaluation, the following diagrams are provided.
Conclusion
This compound represents a significant advancement in the development of new antifungal therapies. Its potent and broad-spectrum in vitro activity, coupled with compelling in vivo evidence of a sustained post-antifungal effect, positions it as a promising candidate for the treatment of a wide range of invasive fungal infections. While quantitative in vitro PAFE data are eagerly awaited to allow for a more direct comparison with existing agents, the current body of evidence strongly suggests that VT-1598's lasting impact on fungal pathogens could lead to more effective and convenient dosing regimens, ultimately benefiting patients with these life-threatening infections. Further clinical investigation is warranted to fully elucidate the pharmacodynamic properties of this novel antifungal agent.
References
- 1. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VT-1598 Inhibits the in vitro Growth of Mucosal Candida Isolates and Protects Against Oropharyngeal Candidiasis in IL-17 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VT-1598 inhibits the in vitro growth of mucosal Candida strains and protects against fluconazole-susceptible and -resistant oral candidiasis in IL-17 signalling-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
VT-1598 Tosylate: A Comparative Analysis of its Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of VT-1598 tosylate against various fungal species, benchmarked against established antifungal agents. The data presented is compiled from in vitro and in vivo studies to support research and development in mycology.
Mechanism of Action
VT-1598 is a potent and selective inhibitor of fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, VT-1598 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane. This targeted mechanism of action underscores its broad-spectrum antifungal activity.[3][4]
In Vitro Efficacy
The in vitro activity of this compound has been evaluated against a broad range of clinically relevant fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of VT-1598 in comparison to fluconazole (B54011) and voriconazole. MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) against Candida Species
| Organism | Antifungal Agent | MIC Range | MIC50 | MIC90 | Reference |
| Candida albicans | VT-1598 | 0.03125 - 0.125 | 0.0625 | 0.125 | [1] |
| Fluconazole | 0.25 - 64 | 0.5 | 32 | [1] | |
| Voriconazole | 0.03 - 16 | - | - | [5] | |
| Candida albicans (Fluconazole-Resistant) | VT-1598 | 0.125 | - | - | [1] |
| Fluconazole | 64 | - | - | [1] | |
| Candida auris | VT-1598 | 0.03 - 8 | 0.25 | - | [2] |
| Fluconazole | 1 - >64 | - | - | [2] | |
| Voriconazole | 0.03 - 4 | - | - | [2] | |
| Candida glabrata | VT-1598 | ≤0.03 - 0.25 | - | - | [1] |
| Fluconazole | 4 - 32 | - | - | [1] | |
| Voriconazole | 0.06 - 16 | - | - | [5] | |
| Candida krusei | VT-1598 | 0.125 | - | - | [1] |
| Fluconazole | 64 | - | - | [1] | |
| Voriconazole | 0.03 | - | - | [5] |
Table 2: Comparative In Vitro Activity (MIC in µg/mL) against Cryptococcus neoformans and Aspergillus fumigatus
| Organism | Antifungal Agent | MIC Range | MIC90 | Reference |
| Cryptococcus neoformans | VT-1598 | 0.06 - 0.15 | - | [6] |
| Fluconazole | 0.125 - 64 | 8.0 - 16 | [7][8] | |
| Voriconazole | 0.03 - 1 | 0.12 - 0.25 | [7][8] | |
| Aspergillus fumigatus | VT-1598 | - | - | [9] |
| Fluconazole | - | - | ||
| Voriconazole | - | - |
Note: Direct comparative MIC data for VT-1598 against A. fumigatus was not available in the searched literature.
In Vivo Efficacy
Preclinical studies in murine models of invasive fungal infections have demonstrated the in vivo potency of this compound.
Table 3: Summary of In Vivo Efficacy Studies
| Fungal Species | Murine Model | VT-1598 Dosing | Key Findings | Reference |
| Candida albicans (Fluconazole-Resistant) | Oropharyngeal Candidiasis | 3.2, 8, 20 mg/kg/day | Significantly more effective than fluconazole in reducing tongue fungal burden. | [1] |
| Candida auris | Invasive Candidiasis | 5, 15, 50 mg/kg/day | Dose-dependent reduction in kidney and brain fungal burden; improved survival. | [2] |
| Aspergillus fumigatus | Invasive Aspergillosis | 20, 40 mg/kg/day | Significant reduction in lung fungal burden and 100% survival in treated groups. | |
| Coccidioides immitis/posadasii | CNS Coccidioidomycosis | 4, 20 mg/kg/day | Significant reduction in brain fungal burden and improved survival compared to controls. |
Experimental Protocols
The following are summaries of the standardized methodologies used for the in vitro and in vivo experiments cited in this guide.
In Vitro Susceptibility Testing: CLSI Broth Microdilution Method (M27-A3/S4 for Yeasts)
This method is a standardized procedure for determining the MIC of antifungal agents against yeasts.
Detailed Steps:
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 106 CFU/mL. This is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.
-
Antifungal Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.[1]
In Vitro Susceptibility Testing: CLSI Broth Macrodilution Method (M38-A2 for Molds)
This method is a standardized procedure for determining the MIC of antifungal agents against filamentous fungi.
Detailed Steps:
-
Inoculum Preparation: Conidia are harvested from mature cultures and a suspension is prepared. The turbidity of the suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 104 to 5 x 104 CFU/mL.
-
Antifungal Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in tubes.
-
Inoculation: Each tube is inoculated with the prepared conidial suspension.
-
Incubation: The tubes are incubated at 35°C for 48 to 72 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that shows complete inhibition of growth.
In Vivo Murine Models of Invasive Fungal Infections
These models are used to assess the efficacy of antifungal agents in a living organism.
General Protocol:
-
Immunosuppression: Mice are often rendered neutropenic using agents like cyclophosphamide (B585) to mimic an immunocompromised state, which is a significant risk factor for invasive fungal infections in humans.
-
Infection: A standardized inoculum of the fungal pathogen is administered to the mice, typically intravenously or intranasally, depending on the target organ of infection.
-
Treatment: Treatment with the investigational antifungal agent (e.g., this compound) or a vehicle control is initiated at a specified time post-infection and continued for a defined period.
-
Endpoint Assessment: The efficacy of the treatment is evaluated based on one or more of the following endpoints:
-
Survival: The percentage of mice surviving over a set period.
-
Fungal Burden: The quantity of viable fungal cells (measured as Colony Forming Units per gram of tissue) in target organs such as the kidneys, brain, or lungs.
-
Conclusion
This compound demonstrates potent in vitro activity against a wide range of clinically important fungal pathogens, including species that are resistant to current first-line therapies like fluconazole. This in vitro efficacy translates to significant in vivo activity in various murine models of invasive mycoses, leading to reduced fungal burden and improved survival. Its specific targeting of fungal CYP51 suggests a favorable selectivity profile. The data presented in this guide supports the continued investigation of this compound as a promising new therapeutic agent for the treatment of invasive fungal infections.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. journals.asm.org [journals.asm.org]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 5. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. njccwei.com [njccwei.com]
- 7. researchgate.net [researchgate.net]
- 8. Fungal cytochrome P450 protein Cyp51: What we can learn from its evolution, regulons and Cyp51-based azole resistance [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of VT-1598 Tosylate and Itraconazole: A New Frontier in Antifungal Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of antifungal therapeutics is continually evolving, driven by the persistent challenge of invasive fungal infections and the emergence of drug-resistant strains. This guide provides a detailed comparative analysis of a novel investigational agent, VT-1598 tosylate, and a widely established antifungal, itraconazole (B105839). This objective comparison, supported by available experimental data, aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective pharmacological profiles.
Executive Summary
VT-1598 is a novel, orally active fungal CYP51 inhibitor with a tetrazole moiety, designed for greater selectivity for the fungal enzyme over human cytochrome P450 enzymes.[1][2] This increased selectivity is intended to reduce the potential for drug-drug interactions, a known limitation of some existing azole antifungals. Itraconazole, a triazole antifungal agent, has been a cornerstone in the treatment of a broad spectrum of fungal infections for decades. It also inhibits fungal CYP51 but is known to interact with human CYP3A4. This guide will delve into a side-by-side comparison of their mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profiles based on published data.
Mechanism of Action
Both VT-1598 and itraconazole target the same essential enzyme in the fungal cell membrane biosynthesis pathway: lanosterol (B1674476) 14α-demethylase (CYP51). Inhibition of this enzyme disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to impaired membrane function and ultimately inhibiting fungal growth.
This compound: As a highly selective inhibitor of fungal CYP51, VT-1598's design minimizes off-target effects on human enzymes, potentially leading to a better safety profile and fewer drug-drug interactions.[1]
Itraconazole: While effective in inhibiting fungal CYP51, itraconazole also exhibits inhibitory effects on human cytochrome P450 enzymes, notably CYP3A4, which can lead to significant drug interactions.[3] Interestingly, itraconazole has also been shown to inhibit the Hedgehog signaling pathway, a mechanism that is being explored for its potential in cancer therapy.[2][4][5][6][7]
In Vitro Activity
In vitro susceptibility testing is crucial for evaluating the intrinsic potency of an antifungal agent against various fungal pathogens. The following table summarizes available Minimum Inhibitory Concentration (MIC) data for VT-1598 and itraconazole against key fungal species.
| Fungal Species | Drug | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | VT-1598 | 0.03 - >2 | ≤0.15 (geometric mean) | - | [3] |
| Itraconazole | - | - | - | [3] | |
| Candida auris | VT-1598 | 0.03 - 8 | 0.25 | 1 | [2][8] |
| Coccidioides immitis | VT-1598 | - | 0.5 | - | [5] |
| Coccidioides posadasii | VT-1598 | - | 1 | - | [5] |
| Trichophyton rubrum | Itraconazole | - | 0.35 | - | [9] |
| Trichophyton mentagrophytes | Itraconazole | - | 0.18 | - | [9] |
Note: Direct comparative MIC data for both drugs against the same panel of isolates is limited in the public domain. The provided data is collated from different studies.
In Vivo Efficacy
Preclinical in vivo studies in animal models provide valuable insights into the potential clinical efficacy of a drug.
Murine Model of Coccidioidomycosis
In a murine model of central nervous system (CNS) coccidioidomycosis, VT-1598 demonstrated significant efficacy in reducing fungal burden and improving survival compared to the vehicle control.[5] While a direct comparison with itraconazole was not performed in this specific study, the data highlights the potential of VT-1598 in treating this challenging infection.[5] Another study in a murine model of coccidioidal meningitis showed that itraconazole was more efficacious than fluconazole (B54011) on a mg/kg basis.[10]
| Model | Drug | Dosage | Outcome | Reference |
| Murine CNS Coccidioidomycosis (C. posadasii) | VT-1598 | 4 mg/kg | Significant reduction in brain fungal burden (mean 2.64 log10 CFU/g vs 5.02 log10 CFU/g in control) | [5] |
| VT-1598 | 20 mg/kg | Significant reduction in brain fungal burden (mean 1.34 log10 CFU/g vs 5.02 log10 CFU/g in control) | [5] | |
| Murine Coccidioidal Meningitis | Itraconazole | 10 mg/kg BID | Prolonged survival compared to fluconazole at the same dose | [10] |
| Itraconazole | 25 mg/kg BID | Prolonged survival compared to fluconazole at the same dose | [10] | |
| Itraconazole | 50 mg/kg BID | Equivalent to fluconazole in clearing fungi from the brain and kidney; superior in clearing from spinal cord and lungs | [10] |
Murine Model of Invasive Aspergillosis
In a neutropenic mouse model of invasive aspergillosis, VT-1598 showed dose-dependent antifungal activity, with higher doses leading to significant reductions in kidney fungal burden and 100% survival in a 12-day post-treatment observation period.[11] A separate study in a rabbit model of invasive pulmonary aspergillosis found that amphotericin B was more effective than itraconazole at the tested dosages.[12]
Pharmacokinetics
| Parameter | This compound | Itraconazole |
| Bioavailability | Orally active | Variable, improved with food and acidic environment |
| Protein Binding | >99% | Highly protein-bound |
| Metabolism | - | Extensively metabolized by CYP3A4 |
| Key Metabolite | - | Hydroxy-itraconazole (active) |
| Half-life | - | Approximately 24-42 hours (after single dose) |
Safety and Tolerability
This compound: Early clinical data suggests that VT-1598 is well-tolerated with no serious adverse events reported in a Phase 1 study.[13] Its high selectivity for fungal CYP51 is anticipated to result in a favorable safety profile with a reduced risk of drug-drug interactions.[1]
Itraconazole: Itraconazole is generally well-tolerated, but its use can be associated with adverse events, including gastrointestinal disturbances, headache, and, more seriously, hepatotoxicity and congestive heart failure.[14] Its inhibition of CYP3A4 necessitates careful consideration of concomitant medications.
Experimental Protocols
In Vitro Susceptibility Testing (CLSI M27-A3/M38-A2 Broth Microdilution)
The in vitro activity of antifungal agents is typically determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard to achieve a standardized inoculum density.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours (for yeasts, according to M27-A3) or longer for some filamentous fungi (according to M38-A2).[4][13][15][16][17][18][19][20][21][22]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.
In Vivo Murine Model of Invasive Fungal Infection
Animal models are instrumental in evaluating the efficacy of antifungal agents in a living system.
Methodology:
-
Immunosuppression (if required): For many invasive fungal infection models (e.g., aspergillosis), mice are immunosuppressed using agents like cyclophosphamide (B585) and/or corticosteroids to render them susceptible to infection.
-
Infection: A standardized inoculum of the fungal pathogen is administered to the mice via a relevant route (e.g., intravenous for disseminated infection, intranasal for pulmonary infection).
-
Treatment: Treatment with the antifungal agent (e.g., VT-1598 or itraconazole) or vehicle control is initiated at a specified time post-infection and administered for a defined period.
-
Outcome Assessment: Efficacy is assessed by monitoring survival over time and/or by determining the fungal burden in target organs (e.g., kidneys, brain, lungs) at the end of the treatment period. Fungal burden is quantified by homogenizing the organs and plating serial dilutions on appropriate agar to count colony-forming units (CFU).[2][5][8][11][23]
Signaling Pathway Diagram: Itraconazole and the Hedgehog Pathway
Beyond its antifungal activity, itraconazole has been shown to inhibit the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and oncogenesis.
Conclusion
This compound represents a promising next-generation antifungal agent with a highly selective mechanism of action that may translate into an improved safety profile and reduced drug-drug interactions compared to existing azoles like itraconazole. While direct head-to-head comparative data is still emerging, the available in vitro and in vivo studies demonstrate potent antifungal activity against a broad range of pathogens, including some that are resistant to current therapies. Itraconazole remains a valuable and effective antifungal with a long history of clinical use, and its additional activity on the Hedgehog pathway is an area of active investigation for non-antifungal applications. Further clinical studies directly comparing VT-1598 with itraconazole and other standard-of-care antifungals are warranted to fully elucidate its place in the therapeutic armamentarium against invasive fungal infections.
References
- 1. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. njccwei.com [njccwei.com]
- 5. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized, placebo-controlled, phase 3 study of itraconazole for the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. staging.jddonline.com [staging.jddonline.com]
- 8. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro MIC comparison of a test itraconazole brand versus 4 brands of itraconazole against clinical isolates of Trichophyton mentagrophytes and Trichophyton rubrum using broth dilution method and disc diffusion method - IP Indian J Clin Exp Dermatol [ijced.org]
- 10. Comparison of Itraconazole and Fluconazole Treatments in a Murine Model of Coccidioidal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Itraconazole for experimental pulmonary aspergillosis: comparison with amphotericin B, interaction with cyclosporin A, and correlation between therapeutic response and itraconazole concentrations in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tolerability of oral itraconazole and voriconazole for the treatment of chronic pulmonary aspergillosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. intertekinform.com [intertekinform.com]
- 18. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 19. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. journals.asm.org [journals.asm.org]
- 22. webstore.ansi.org [webstore.ansi.org]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of VT-1598 Tosylate: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like VT-1598 tosylate are paramount for ensuring a secure laboratory environment and regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of this compound, an orally active and selective fungal CYP51 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for the disposal of tosylate compounds, antifungal agents, and other research-grade chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Tosylate compounds, as a class, can be potent alkylating agents and may present hazards upon contact, inhalation, or ingestion.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory to protect from potential splashes.
-
Ventilation: All handling of solid this compound and preparation of its solutions should be conducted within a certified chemical fume hood.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Summary of Known Properties of VT-1598
A comprehensive understanding of the known properties of VT-1598 is essential for its safe handling and disposal. The following table summarizes key information about this compound.
| Property | Data |
| Chemical Name | This compound |
| Function | Orally active and selective fungal cytochrome P450 enzyme 51 (CYP51) inhibitor. |
| Therapeutic Class | Antifungal agent. |
| Known Hazards | As a tosylate compound, it should be handled as a potential alkylating agent and with caution. Specific toxicity data is not publicly available. |
| Solubility | Data on specific solubility in various solvents is not detailed in the provided search results. General practice is to dissolve in an appropriate organic solvent. |
| Stability | Some tosylate compounds can be unstable. It is prudent to handle this compound as a compound that may be sensitive to heat and light. |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong bases, and strong acids. |
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management service. In-lab neutralization or treatment should not be attempted without explicit approval from your institution's Environmental Health and Safety (EHS) department.
1. Waste Identification and Segregation:
-
Hazardous Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams. Keep it separate from general laboratory trash and non-hazardous waste.
2. Waste Collection and Containment:
-
Solid Waste: Carefully transfer any solid this compound into a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.
-
Contaminated Materials: Place all contaminated disposable items, such as gloves, weighing papers, and pipette tips, into a sealed and labeled bag before placing them in the designated solid hazardous waste container.
3. Labeling:
-
Properly label all hazardous waste containers with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The major components and their approximate concentrations (for liquid waste).
-
The date the waste was first added to the container.
-
The responsible researcher's name and contact information.
-
4. Storage:
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
5. Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. All disposal must be conducted in accordance with local, state, and federal regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the research environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
Essential Safety and Handling Protocols for VT-1598 Tosylate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal of VT-1598 Tosylate.
This document provides crucial safety and logistical information for the handling of this compound, a selective fungal inhibitor targeting CYP51.[1] Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of research. VT-1598 has demonstrated potent in vitro activity against a range of fungal pathogens, including Candida and Cryptococcus species, as well as endemic fungi.[2]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through skin contact, inhalation, or ingestion.[3] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately if contaminated and both gloves every 30-60 minutes during continuous use.[3] Ensure gloves are ASTM D6978 rated for resistance to chemotherapy drugs or similar hazardous chemicals.[4][5] |
| Body Protection | Disposable Gown | A disposable, long-sleeved gown made of polyethylene-coated polypropylene (B1209903) or a similar resistant material is required.[5] Gowns should close at the back and have tight-fitting cuffs.[6] Do not wear lab coats outside of the designated handling area. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use snug-fitting safety goggles to protect against splashes.[7] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[6][7] |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved N95 respirator is recommended, especially when handling the powdered form of the compound.[4][7] For higher-risk procedures or in the absence of adequate ventilation, a higher level of respiratory protection may be necessary. |
| Additional Protection | Head, Hair, and Shoe Covers | Disposable head, hair (including beards), and shoe covers should be worn to prevent contamination.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
A structured workflow is critical to minimize risk. The following diagram outlines the key stages of handling this compound, from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pppmag.com [pppmag.com]
- 4. gerpac.eu [gerpac.eu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. trimaco.com [trimaco.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
